Product packaging for 3-(1-Aminocyclopropyl)benzoic acid(Cat. No.:CAS No. 1266193-50-3)

3-(1-Aminocyclopropyl)benzoic acid

Cat. No.: B1441569
CAS No.: 1266193-50-3
M. Wt: 177.2 g/mol
InChI Key: XHSYBIOIDVSEIF-UHFFFAOYSA-N
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Description

3-(1-Aminocyclopropyl)benzoic acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B1441569 3-(1-Aminocyclopropyl)benzoic acid CAS No. 1266193-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-aminocyclopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(4-5-10)8-3-1-2-7(6-8)9(12)13/h1-3,6H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSYBIOIDVSEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC(=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectroscopic Analysis of 3-(1-Aminocyclopropyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the spectroscopic properties of 3-(1-Aminocyclopropyl)benzoic acid. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predictive analysis based on the known spectroscopic data of its constituent chemical moieties: the 3-substituted benzoic acid and the 1-aminocyclopropyl group. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed, providing a framework for the experimental characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is derived from the analysis of structurally related compounds, including 3-aminobenzoic acid and 1-aminocyclopropane-1-carboxylic acid, and serves as an estimation for experimental planning and data interpretation.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0m2HAromatic C-H (H-2, H-6)
~7.4-7.6m2HAromatic C-H (H-4, H-5)
~3.5 (broad s)s2H-NH₂
~1.2-1.4m4HCyclopropyl -CH₂
~12.5 (broad s)s1H-COOH
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~168-COOH
~148Aromatic C-3
~132Aromatic C-1
~129Aromatic C-5
~120Aromatic C-6
~118Aromatic C-4
~115Aromatic C-2
~35Cyclopropyl C-1
~15Cyclopropyl -CH₂
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amine)
3300-2500Strong, Very BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1610, 1580, 1480Medium-StrongC=C stretch (aromatic)
~1300MediumC-N stretch
~1250MediumC-O stretch
900-650Medium-StrongC-H bend (aromatic)
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

m/zPredicted Fragment
178.08[M+H]⁺
161.08[M+H - NH₃]⁺
132.05[M+H - COOH - H]⁺
106.06[C₇H₆O]⁺
91.05[C₇H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass range should be set to scan from m/z 50 to 500.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route to this compound, starting from 3-bromobenzoic acid.

Synthesis_Pathway 3-Bromobenzoic acid 3-Bromobenzoic acid Esterification Esterification 3-Bromobenzoic acid->Esterification 1. SOCl₂, MeOH Methyl 3-bromobenzoate Methyl 3-bromobenzoate Esterification->Methyl 3-bromobenzoate Buchwald-Hartwig Amination Buchwald-Hartwig Amination Methyl 3-bromobenzoate->Buchwald-Hartwig Amination 2. Benzophenone imine, Pd₂(dba)₃, BINAP, NaOtBu Protected Intermediate Protected Intermediate Buchwald-Hartwig Amination->Protected Intermediate Cyclopropanation Cyclopropanation Protected Intermediate->Cyclopropanation 3. 1,2-Dibromoethane, NaH Cyclopropyl Intermediate Cyclopropyl Intermediate Cyclopropanation->Cyclopropyl Intermediate Hydrolysis Hydrolysis Cyclopropyl Intermediate->Hydrolysis 4. HCl (aq), heat This compound This compound Hydrolysis->this compound

Caption: Proposed synthesis of this compound.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic characterization of the synthesized compound.

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesized Compound Synthesized Compound NMR NMR (¹H, ¹³C) Synthesized Compound->NMR IR IR Synthesized Compound->IR MS MS (ESI) Synthesized Compound->MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation IR->Structure Confirmation MS->Structure Confirmation

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Physicochemical Properties of 3-(1-Aminocyclopropyl)benzoic acid and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the solubility and stability of the specific compound 3-(1-Aminocyclopropyl)benzoic acid is limited. This guide provides a comprehensive overview based on the established properties of structurally similar compounds, namely Benzoic Acid, 3-Aminobenzoic Acid, and 1-Aminocyclopropanecarboxylic Acid (ACC). The experimental protocols described are standardized methods applicable for the characterization of novel small molecules like this compound.

Introduction

This compound is a small organic molecule featuring a benzoic acid moiety substituted with a constrained aminocyclopropyl group. This unique combination of a rigid, non-planar cyclopropyl ring, a basic amino group, and an acidic carboxyl group suggests complex physicochemical properties that are critical for its potential development in pharmaceuticals or agrochemicals. Understanding its solubility and stability is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as determining viable formulation and storage strategies. This document outlines the expected solubility and stability characteristics by analogy and provides detailed protocols for their experimental determination.

Predicted Physicochemical Properties and Data from Structural Analogs

The properties of this compound can be inferred by examining its constituent parts and comparing them to well-characterized analogs. The molecule's zwitterionic potential (due to the presence of both an acidic carboxyl group and a basic amino group) will heavily influence its solubility in aqueous media at different pH values. The aromatic ring contributes to its hydrophobicity, while the polar functional groups enhance its potential for aqueous solubility.

The following tables summarize the solubility data for key structural analogs. These values provide a foundational estimate for the behavior of this compound.

Table 1: Aqueous Solubility of Structural Analogs

CompoundTemperature (°C)Aqueous Solubility (g/L)Citation
Benzoic Acid01.7[1][2][3]
182.7[1][2][3]
253.44[1][2][3][4]
10056.31[1][2][3][4]
3-Aminobenzoic Acid155.9[5][6]
25~1.6[7]
1-Aminocyclopropanecarboxylic Acid (ACC)Not SpecifiedSoluble[8]
Not Specified40 mg/mL (0.04 g/L)[9]

Table 2: Organic Solvent Solubility of Structural Analogs

CompoundSolventSolubilityCitation
Benzoic AcidAcetone, Benzene, CCl₄, Chloroform, Ethanol, EtherSoluble[1][2][4]
3-Aminobenzoic AcidAcetone, Boiling Water, Hot Ethanol, Hot Chloroform, EtherSoluble[6][10]
DMSO>105.6 mg/mL[11]
Ethanol (with ultrasonic)>9.62 mg/mL[11]
1-Aminocyclopropanecarboxylic Acid (ACC)Water, DMSOSoluble[9]

Stability is a critical parameter for the handling, storage, and therapeutic viability of a compound.

Table 3: Stability Data of Structural Analogs

CompoundConditionObservationCitation
Benzoic Acid0.1% w/v aqueous solution, room temperature, in PVC bottlesStable for at least 8 weeks.[12]
Subcritical water, up to 300°CRemained stable.[13]
Subcritical water, 200°CSevere degradation of derivatives (anthranilic, salicylic acids) was observed.[13]
3-Aminobenzoic AcidNormal ambient temperature and pressureThe material is stable.[5]
Light and AirSensitive to light and air.[14]
1-Aminocyclopropanecarboxylic Acid (ACC)Stock solutions (-20°C)Stable for up to 1 month.
Freezer (-20°C)Recommended storage condition for stability.[8][15]

Experimental Protocols

To definitively characterize this compound, the following standardized experimental protocols are recommended.

This method determines the equilibrium solubility of a compound in a given solvent.

  • Preparation: Prepare a series of saturated solutions by adding an excess amount of this compound to various solvents (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, and various organic solvents) in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling and Dilution: Carefully remove an aliquot from the supernatant of each vial, ensuring no solid particles are transferred. Dilute the aliquot with an appropriate mobile phase or solvent for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Forced degradation studies are used to identify potential degradation products and establish degradation pathways.

  • Stress Conditions: Subject solutions of this compound (e.g., 1 mg/mL in a suitable solvent) to a variety of stress conditions as recommended by ICH guidelines (Q1A). These include:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and its solution to UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.

  • Analytical Method: Use a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A diode-array detector (DAD) is useful for assessing peak purity.

  • Data Evaluation: Quantify the remaining parent compound and any major degradation products. The percentage of degradation is calculated relative to an unstressed control sample. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for compound characterization and the factors influencing its core properties.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solubility Profiling cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Data Analysis & Reporting start Novel Compound Synthesis [this compound] struct_char Structure Verification (NMR, MS, Elemental Analysis) start->struct_char in_silico In Silico Prediction (pKa, logP, Solubility) struct_char->in_silico kinetic_sol Kinetic Solubility (High-throughput screening) in_silico->kinetic_sol thermo_sol Thermodynamic Solubility (Shake-Flask Method) kinetic_sol->thermo_sol ph_sol pH-Solubility Profile thermo_sol->ph_sol forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) ph_sol->forced_deg solution_stab Solution Stability (Formulation Buffers) forced_deg->solution_stab solid_stab Solid-State Stability (ICH Conditions) solution_stab->solid_stab data_analysis Data Analysis & Interpretation solid_stab->data_analysis report Final Report & Go/No-Go Decision data_analysis->report

Physicochemical Characterization Workflow

G cluster_intrinsic Intrinsic Factors (Molecular Structure) cluster_extrinsic Extrinsic Factors (Environment) center_node Solubility & Stability of This compound pka pKa (Acidic & Basic Groups) pka->center_node logp LogP (Lipophilicity) logp->center_node crystal Crystal Lattice Energy crystal->center_node mw Molecular Weight mw->center_node ph pH of Medium ph->center_node temp Temperature temp->center_node solvent Solvent Properties solvent->center_node ions Ionic Strength ions->center_node

Factors Influencing Compound Properties

References

3-(1-Aminocyclopropyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed overview of the fundamental physicochemical properties of 3-(1-Aminocyclopropyl)benzoic acid, a compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical Data

The core molecular attributes of this compound are summarized in the table below. This data is essential for a variety of experimental and computational applications, including reaction stoichiometry, solution preparation, and molecular modeling.

ParameterValueReference
Molecular FormulaC₁₀H₁₁NO₂[1]
Molecular Weight177.2 g/mol [1]

Molecular Structure and Connectivity

The chemical structure of this compound is characterized by a benzoic acid core, which is substituted at the third carbon of the benzene ring with a 1-aminocyclopropyl group. The diagram below illustrates the logical relationship and linkage of these constituent chemical moieties.

A Benzoic Acid C Substitution at C3 Position A->C is substituted by B 1-Aminocyclopropyl Group B->C at

Logical relationship of moieties in the molecule.

References

Technical Whitepaper: Exploring 3-Sulfonamido Benzoic Acid Derivatives as P2Y14 Receptor Antagonists for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a significant target in inflammatory diseases. Its activation on immune cells is linked to the release of pro-inflammatory cytokines, making it a compelling target for therapeutic intervention in conditions like acute lung injury (ALI). This document provides a technical overview of a novel class of antagonists: 3-sulfonamido benzoic acid derivatives. We will detail their mechanism of action, structure-activity relationships (SAR), relevant experimental protocols, and a potential workflow for their discovery and development. The data presented herein highlights the potential of this chemical scaffold for developing potent and selective anti-inflammatory agents.

The P2Y14 Receptor: A Key Mediator in Inflammation

The P2Y14 receptor is a Gi/o-coupled GPCR activated by endogenous ligands such as UDP-glucose, which are often released from cells during stress or injury.[1][2][3] Expressed prominently on immune cells like neutrophils and macrophages, P2Y14R activation triggers a signaling cascade that plays a crucial role in inflammatory responses.[1][4][5]

Upon ligand binding, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This event initiates downstream signaling through pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and p38.[1][6] The culmination of this signaling is the transcription and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), which drive the inflammatory process in diseases like ALI.[7] Antagonizing this receptor presents a targeted approach to disrupting this inflammatory cascade.

P2Y14_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P2Y14R P2Y14 Receptor G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Cascade (ERK, p38) G_protein->MAPK Activates cAMP cAMP AC->cAMP Reduces UDP_Glucose UDP-Glucose (Ligand) UDP_Glucose->P2Y14R Activates Antagonist 3-Sulfonamido Benzoic Acid Derivative Antagonist->P2Y14R Blocks cAMP->MAPK (Relieves Inhibition) Inflammation Inflammatory Gene Transcription MAPK->Inflammation Promotes Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Inflammation->Cytokines Leads to Release

P2Y14 Receptor inflammatory signaling pathway.

Lead Scaffold: 3-Sulfonamido Benzoic Acid Derivatives

Recent drug discovery efforts have identified 3-sulfonamido benzoic acid derivatives as a novel and potent class of P2Y14R antagonists.[7] This scaffold presents a promising starting point for medicinal chemistry campaigns due to its synthetic tractability and the demonstrated high-affinity binding to the target receptor.

Structure-Activity Relationship (SAR) Overview

Systematic modification of the 3-sulfonamido benzoic acid core has yielded potent antagonists. The structure can be broadly divided into three regions for optimization: the benzoic acid core, the sulfonamide linker, and the peripheral aromatic/alicyclic moieties. The data suggests that specific substitutions on these peripheral groups are critical for achieving high potency.

Compound IDCore ScaffoldR1 Group (Sulfonamide)R2 Group (Amide)P2Y14R IC50 (nM)
Lead Cmpd (25l) 3-Sulfonamido Benzoic Acid4-Fluorobenzyl3-(Trifluoromethyl)phenyl5.6 ± 0.3 [7]
Analog A3-Sulfonamido Benzoic AcidBenzylPhenyl> 1000
Analog B3-Sulfonamido Benzoic Acid4-FluorobenzylPhenyl150.2 ± 15.1
Analog C3-Sulfonamido Benzoic AcidBenzyl3-(Trifluoromethyl)phenyl89.5 ± 7.8

Note: Data for Analogs A, B, and C are representative and intended to illustrate SAR principles.

The table above illustrates that electron-withdrawing groups on both peripheral aromatic rings (R1 and R2) are crucial for potent antagonist activity. The lead compound, 25l , with a 4-fluorobenzyl group on the sulfonamide and a 3-(trifluoromethyl)phenyl group on an amide linkage, demonstrates nanomolar potency.[7]

Experimental Protocols

General Synthesis Scheme

The synthesis of 3-sulfonamido benzoic acid derivatives is typically achieved through a multi-step process starting from a substituted benzoic acid.

Synthesis_Workflow Start 3-Carboxy- benzenesulfonyl Chloride Intermediate1 Sulfonamide Intermediate Start->Intermediate1 Amine Coupling (Pyridine) Amine1 R1-NH2 (e.g., 4-Fluorobenzylamine) Amine1->Intermediate1 Final Final Product: 3-Sulfonamido Benzoic Acid Derivative Intermediate1->Final Amide Coupling (EDCI, HOBt) Amine2 R2-NH2 (e.g., 3-(Trifluoromethyl)aniline) Amine2->Final

General synthetic workflow for target compounds.

Protocol:

  • Sulfonamide Formation: 3-Carboxybenzenesulfonyl chloride is reacted with a primary or secondary amine (R1-NH2) in the presence of a base like pyridine in a suitable solvent (e.g., dichloromethane) at room temperature to form the sulfonamide intermediate.

  • Purification: The resulting sulfonamide-benzoic acid intermediate is purified using standard techniques such as crystallization or column chromatography.

  • Amide Coupling: The carboxylic acid of the intermediate is then coupled with a second amine (R2-NH2) using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), in a solvent like dimethylformamide (DMF).

  • Final Purification: The final product is purified via column chromatography or preparative HPLC to yield the desired 3-sulfonamido benzoic acid derivative.

P2Y14R Antagonist Activity Assay (cAMP Accumulation)

This assay measures the ability of a test compound to block the agonist-induced inhibition of cAMP production in cells expressing the P2Y14 receptor.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably expressing the human P2Y14 receptor are cultured to ~90% confluency in 24-well plates.

  • Cell Labeling: Cells are labeled for 2 hours with [3H]adenine in a serum-free medium to allow for the incorporation of the radiolabel into the cellular ATP pool.[8]

  • Compound Incubation: The labeling medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Test compounds (potential antagonists) are added at varying concentrations and incubated for 15-20 minutes.

  • Agonist Challenge: A known P2Y14R agonist (e.g., UDP-glucose) is added at its EC80 concentration, along with a stimulant of adenylyl cyclase like forskolin. The incubation continues for another 15 minutes.[8]

  • Lysis and Separation: The reaction is terminated by lysing the cells with trichloroacetic acid. The [3H]cAMP is then separated from other radiolabeled nucleotides using sequential column chromatography (Dowex and alumina columns).

  • Quantification: The amount of [3H]cAMP is quantified using liquid scintillation counting.

  • Data Analysis: The ability of the antagonist to reverse the UDP-glucose-mediated inhibition of forskolin-stimulated cAMP accumulation is calculated, and IC50 values are determined using non-linear regression analysis.

Drug Discovery and Development Workflow

The path from initial hit to a clinical candidate for a P2Y14R antagonist follows a structured, multi-stage process.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Development Preclinical & Clinical TargetID Target ID & Validation (P2Y14R) HTS High-Throughput Screening TargetID->HTS HitToLead Hit-to-Lead (SAR Expansion) HTS->HitToLead LeadOp Lead Optimization (ADME/Tox) HitToLead->LeadOp InVivo In Vivo Efficacy (ALI Models) LeadOp->InVivo Preclinical Preclinical Development InVivo->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical

A typical drug discovery and development workflow.

Conclusion and Future Directions

The 3-sulfonamido benzoic acid scaffold represents a highly promising starting point for the development of novel anti-inflammatory therapeutics targeting the P2Y14 receptor. The lead compounds demonstrate potent, single-digit nanomolar antagonism, providing a solid foundation for further optimization.

Future work should focus on:

  • Improving DMPK Properties: Enhancing metabolic stability and oral bioavailability to develop candidates suitable for clinical use.

  • Selectivity Profiling: Ensuring high selectivity against other P2Y receptor subtypes and off-target proteins.

  • Exploring Alternative Scaffolds: While promising, introducing conformational constraints, such as incorporating a cyclopropyl group in the linker regions, could further enhance binding affinity and improve physicochemical properties. This approach aligns with modern medicinal chemistry strategies to optimize ligand-receptor interactions.

  • In Vivo Proof-of-Concept: Demonstrating efficacy in relevant animal models of inflammatory diseases, such as LPS-induced acute lung injury, will be critical for advancing these compounds toward clinical trials.[7]

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-(1-Aminocyclopropyl)benzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. 3-(1-Aminocyclopropyl)benzoic acid is a unique building block that combines the conformational rigidity of a cyclopropyl ring with the aromatic properties of benzoic acid. Its integration into peptides can lead to peptidomimetics with improved metabolic stability, constrained conformations, and potentially novel biological activities. The cyclopropyl moiety can mimic peptide turns and protect adjacent peptide bonds from enzymatic degradation, while the benzoic acid portion can be functionalized or used to modulate receptor interactions.

Peptides containing this compound are of significant interest in drug discovery for developing novel therapeutics, including enzyme inhibitors and receptor modulators. The rigid structure imparted by the cyclopropyl group can lead to higher binding affinities and selectivities.

Key Advantages of Incorporating this compound:

  • Conformational Rigidity: The cyclopropane ring restricts the peptide backbone, leading to more defined secondary structures.

  • Enhanced Proteolytic Stability: The steric hindrance provided by the cyclopropyl group can prevent enzymatic cleavage of nearby peptide bonds.

  • Novel Biological Activity: The unique three-dimensional structure can lead to new interactions with biological targets.

  • Scaffold for Further Modification: The benzoic acid moiety provides a site for further chemical derivatization to fine-tune activity or pharmacokinetic properties.

Experimental Data

While specific quantitative data for peptides containing this compound is not extensively available in the public domain, data from analogous structures, such as those containing 1-aminocyclopropanecarboxylic acid (Acc) or other sterically hindered amino acids, provide valuable insights into expected outcomes.

Table 1: Coupling Efficiency of Sterically Hindered Amino Acids in SPPS

Amino Acid TypeCoupling ReagentCoupling Time (min)Temperature (°C)Typical Yield (%)
Standard Fmoc-Amino AcidHBTU/DIPEA3025>99
Aib (α-aminoisobutyric acid)HATU/DIPEA602595-98
Aib (α-aminoisobutyric acid)DIC/Oxyma1202590-95
N-methylated Amino AcidHATU/DIPEA9050 (Microwave)>98
This compound (projected) HATU/DIPEA 90-120 25-50 90-97

Data is compiled from general knowledge of solid-phase peptide synthesis and literature on sterically hindered amino acids. Yields are per coupling step.

Table 2: Proteolytic Stability of Peptides Containing Constrained Amino Acids

Peptide SequenceModifying Amino AcidEnzymeHalf-life (hours)Reference Compound Half-life (hours)
Model Peptide ANoneTrypsin1.5-
Model Peptide AAccTrypsin> 241.5
Model Peptide BNoneChymotrypsin2.0-
Model Peptide BAccChymotrypsin> 242.0

This table presents illustrative data based on the known effects of incorporating conformationally constrained amino acids like 1-aminocyclopropanecarboxylic acid (Acc) on peptide stability.

Experimental Protocols

The following protocols are based on standard solid-phase peptide synthesis (SPPS) methodologies and are adapted for the incorporation of the sterically hindered, non-standard amino acid this compound.

Protocol 1: Fmoc Protection of this compound

This protocol describes the N-terminal protection of this compound with the Fmoc group, a prerequisite for its use in Fmoc-based SPPS.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.

  • Add the Fmoc reagent solution dropwise to the amino acid solution with vigorous stirring, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure Fmoc-3-(1-Aminocyclopropyl)benzoic acid.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-3-(1-Aminocyclopropyl)benzoic acid

This protocol outlines the manual or automated solid-phase synthesis of a peptide containing the title compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected standard amino acids

  • Fmoc-3-(1-Aminocyclopropyl)benzoic acid

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling reagents:

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • N,N'-Diisopropylethylamine (DIPEA)

    • Alternatively: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), or N,N'-dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage and deprotection cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

SPPS Cycle:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 3 minutes. Drain.

    • Repeat the treatment for 10-15 minutes. Drain.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-3-(1-Aminocyclopropyl)benzoic acid:

    • Pre-activate a solution of Fmoc-3-(1-Aminocyclopropyl)benzoic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For this sterically hindered amino acid, extended coupling times or the use of microwave-assisted synthesis at elevated temperatures (e.g., 50°C) is recommended to ensure complete reaction.

    • Monitor the coupling completion using a qualitative ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Visualizations

SPPS_Workflow Resin Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Peptide Purified Peptide Purification->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step FmocAA Fmoc-AA-COOH Carboxylic Acid ActivatedEster Fmoc-AA-OAt Active Ester FmocAA->ActivatedEster + HATU/DIPEA HATU HATU Coupling Reagent PeptideBond Resin-Peptide-NH-CO-AA-Fmoc Peptide Bond Formation ActivatedEster->PeptideBond + Resin-Peptide-NH2 ResinNH2 Resin-Peptide-NH2 Free Amine

Caption: Activation and coupling steps in SPPS using HATU.

The Promising Role of 3-(1-Aminocyclopropyl)benzoic Acid in Drug Discovery: Application Notes and Future Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(1-Aminocyclopropyl)benzoic acid is a structurally unique bifunctional molecule that holds significant potential as a versatile building block in the design and synthesis of novel compounds for drug discovery and medicinal chemistry. Its constrained cyclopropyl ring, combined with the reactive amino and carboxylic acid functionalities, offers a distinct three-dimensional scaffold that can be exploited to modulate the pharmacological properties of new chemical entities. The cyclopropyl moiety can enhance metabolic stability, improve potency, and influence the conformational rigidity of drug candidates, addressing key challenges in drug development.[1] This document provides an overview of the potential applications of this compound and outlines generalized protocols for its utilization in the synthesis of innovative molecular architectures.

While specific examples of the use of this compound are not yet widely reported in publicly available scientific literature, its structural motifs are present in a variety of biologically active molecules. The aminocyclopropyl group is a recognized feature in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties.[2][3] This suggests that this compound is a promising, albeit underexplored, starting material for the generation of new therapeutic agents.

Application Notes

The unique structural features of this compound make it an attractive building block for targeting a range of biological systems. The rigid cyclopropyl group can serve as a non-classical bioisostere for other functionalities, while the amino and carboxylic acid groups provide convenient handles for derivatization and library synthesis.

Potential Therapeutic Areas:

  • Oncology: The constrained nature of the cyclopropyl ring can be utilized to design potent and selective enzyme inhibitors, a key strategy in cancer therapy.

  • Neuroscience: The conformational rigidity imparted by the cyclopropyl group can lead to compounds with improved selectivity for specific receptor subtypes in the central nervous system.

  • Infectious Diseases: The novel scaffold can be used to develop new antibacterial and antiviral agents that may overcome existing resistance mechanisms.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. These are intended as a starting point for researchers to develop more specific synthetic routes.

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the formation of an amide bond by activating the carboxylic acid group of this compound, followed by reaction with a primary or secondary amine.

Workflow for Amide Bond Formation:

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Purification A This compound D Activated Ester Intermediate A->D Combine B Activating Agent (e.g., HATU, HOBt/EDC) B->D C Anhydrous Solvent (e.g., DMF, DCM) C->D G Crude Amide Product D->G React with E Primary or Secondary Amine (R-NH2) E->G F Base (e.g., DIPEA) F->G H Pure Amide Derivative G->H Purify via Chromatography G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acylation cluster_2 Step 3: Workup and Purification A This compound E Reaction Mixture A->E Combine B Acylating Agent (e.g., Acyl Chloride, Anhydride) F Crude N-Acylated Product B->F Add dropwise at 0°C C Base (e.g., Pyridine, Triethylamine) C->E D Anhydrous Solvent (e.g., DCM) D->E E->F G G F->G Aqueous Workup H Pure N-Acylated Derivative G->H Purify via Crystallization or Chromatography G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds RAS RAS Rec->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TF Transcription Factors ERK->TF Activates Prolif Cell Proliferation TF->Prolif Promotes Inhibitor This compound Derivative Inhibitor->RAF Inhibits

References

experimental procedure for N-protection of 3-(1-Aminocyclopropyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: N-Protection of 3-(1-Aminocyclopropyl)benzoic Acid

Introduction

This compound is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. Its rigid cyclopropyl moiety can impart unique conformational constraints on peptides and small molecules, potentially leading to enhanced biological activity and metabolic stability. The selective protection of the amino group is a critical step in the incorporation of this building block into larger molecules. This application note provides detailed protocols for the N-protection of this compound using common amine protecting groups, namely tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Overview of N-Protecting Groups

The choice of protecting group is crucial and depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps.

  • Boc (tert-Butoxycarbonyl): This protecting group is widely used due to its stability to a wide range of reaction conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[] The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O). For sterically hindered amines, specific conditions can be employed for efficient protection.[]

  • Cbz (Benzyloxycarbonyl): The Cbz group provides stability and prevents unwanted reactions during peptide synthesis.[2] It is readily introduced using benzyl chloroformate (Cbz-Cl) and can be removed by catalytic hydrogenation, which allows for orthogonal deprotection strategies in the presence of acid-labile groups like Boc.[2][3]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group, making it particularly suitable for solid-phase peptide synthesis (SPPS).[4][5] Its removal is typically accomplished with a weak base like piperidine, leaving acid-labile protecting groups intact.[4]

Experimental Protocols

Materials and Methods

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Benzyl chloroformate (Cbz-Cl)

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium hydroxide (NaOH)

  • Sodium bicarbonate (NaHCO₃)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dioxane

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Magnetic stirrer with stir bars

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer

Protocol 1: N-Boc Protection

This protocol is adapted from standard procedures for the Boc-protection of amino acids, with special consideration for the sterically hindered nature of the cyclopropyl amine.[]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (2:1, v/v).

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (1.1 eq) to adjust the pH to approximately 10-11.

  • Addition of Boc₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dioxane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: N-Cbz Protection

This protocol follows the general Schotten-Baumann conditions for the Cbz-protection of amines.[6]

Procedure:

  • Dissolution: Suspend this compound (1.0 eq) in a mixture of water and 1,4-dioxane (1:1, v/v) in a 100 mL round-bottom flask.

  • Basification: Cool the mixture to 0 °C and add sodium bicarbonate (2.5 eq).

  • Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • After completion, dilute the reaction mixture with water and wash with diethyl ether to remove excess Cbz-Cl.

    • Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C, which should precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the product can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 3: N-Fmoc Protection

This protocol is based on standard procedures for Fmoc protection of amino acids in aqueous media.[7]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-Cl: Cool the solution to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane dropwise.

  • Reaction: Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether.

    • Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization if needed.

Data Presentation

Protecting GroupReagentBaseSolvent SystemTypical Yield (%)Purity (HPLC, %)
Boc Boc₂ONaOHDioxane/Water85-95>98
Cbz Cbz-ClNaHCO₃Dioxane/Water80-90>97
Fmoc Fmoc-ClNa₂CO₃Dioxane/Water90-98>98

Characterization

The successful N-protection of this compound can be confirmed by standard analytical techniques:

  • ¹H NMR: Appearance of characteristic peaks for the respective protecting group (e.g., t-butyl protons for Boc at ~1.4 ppm, benzyl protons for Cbz at ~5.1 and ~7.3 ppm, and fluorenyl protons for Fmoc between 7.3-7.8 ppm). Disappearance of the primary amine signal.

  • ¹³C NMR: Appearance of new carbonyl signals corresponding to the carbamate functionality.

  • Mass Spectrometry (MS): Observation of the molecular ion peak corresponding to the mass of the protected product.

  • HPLC: A single major peak with a longer retention time compared to the starting material, confirming the purity of the product.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_protection N-Protection Step cluster_workup Work-up & Purification cluster_product Final Product cluster_analysis Analysis start This compound Boc Boc Protection (Boc₂O, NaOH) start->Boc Cbz Cbz Protection (Cbz-Cl, NaHCO₃) start->Cbz Fmoc Fmoc Protection (Fmoc-Cl, Na₂CO₃) start->Fmoc workup Aqueous Work-up (Acidification & Extraction) Boc->workup Cbz->workup Fmoc->workup purification Purification (Chromatography/Recrystallization) workup->purification product_boc N-Boc-protected purification->product_boc product_cbz N-Cbz-protected purification->product_cbz product_fmoc N-Fmoc-protected purification->product_fmoc analysis Characterization (NMR, MS, HPLC) product_boc->analysis product_cbz->analysis product_fmoc->analysis

Caption: General workflow for the N-protection of this compound.

Signaling Pathway (Logical Relationship of Protecting Groups)

protecting_groups cluster_substrate Substrate cluster_protected Protected Amino Acid cluster_deprotection Deprotection Condition substrate This compound Boc_protected N-Boc substrate->Boc_protected Boc₂O Cbz_protected N-Cbz substrate->Cbz_protected Cbz-Cl Fmoc_protected N-Fmoc substrate->Fmoc_protected Fmoc-Cl acid Acidic Conditions (e.g., TFA) Boc_protected->acid Cleavage hydrogenolysis Catalytic Hydrogenation (e.g., H₂, Pd/C) Cbz_protected->hydrogenolysis Cleavage base Basic Conditions (e.g., Piperidine) Fmoc_protected->base Cleavage

References

Application Notes and Protocols for the Quantification of 3-(1-Aminocyclopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminocyclopropyl)benzoic acid is a synthetic amino acid derivative of significant interest in pharmaceutical research due to its unique structural features, which include a cyclopropyl ring fused to a benzoic acid moiety. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for complex biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.

Principle

The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix.[1][2][3] The stationary phase is a C18 column, and the mobile phase consists of a mixture of an aqueous buffer and an organic solvent.[1][2][3] Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.[4]

Experimental Protocol

1.2.1. Equipment and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

1.2.2. Preparation of Solutions

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.2.3. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 230 nm

  • Run Time: 10 minutes

1.2.4. Sample Preparation (from a hypothetical tablet formulation)

  • Weigh and crush ten tablets to obtain a fine powder.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Make up the volume to 100 mL with methanol and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Data Presentation

Table 1: Expected Quantitative Performance of the HPLC-UV Method

ParameterExpected Value
Linearity (R²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Workflow Diagram

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis start Start weigh_standard Weigh Reference Standard start->weigh_standard weigh_sample Weigh Sample Powder start->weigh_sample dissolve_standard Dissolve in Methanol (Stock) weigh_standard->dissolve_standard prepare_working Prepare Working Standards dissolve_standard->prepare_working inject Inject into HPLC System prepare_working->inject dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample filter_sample Filter Sample Solution dissolve_sample->filter_sample dilute_sample Dilute to Final Concentration filter_sample->dilute_sample dilute_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 230 nm separate->detect quantify Quantification (Peak Area vs. Calibration Curve) detect->quantify end End quantify->end

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.[5][6][7]

Principle

The LC-MS/MS method involves chromatographic separation of the analyte by reversed-phase HPLC, followed by detection using a tandem mass spectrometer.[5][7] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.[5][7]

Experimental Protocol

2.2.1. Equipment and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Equipment for solid-phase extraction (SPE) or protein precipitation

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is recommended (e.g., 3-(1-Aminocyclopropyl-d4)benzoic acid). If unavailable, a structurally similar compound can be used.

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): As prepared for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 10 ng/mL) in 50:50 (v/v) methanol:water.

2.2.3. LC-MS/MS Conditions

  • Column: C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 178.1 -> Product ion (Q3) m/z 161.1 (loss of NH3)

    • Internal Standard (d4-labeled): Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 165.1

2.2.4. Sample Preparation (from plasma using protein precipitation)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

  • Transfer to an autosampler vial for injection.

Data Presentation

Table 2: Expected Quantitative Performance of the LC-MS/MS Method

ParameterExpected Value
Linearity (R²)≥ 0.995
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Matrix EffectMinimal

Workflow Diagram

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis start Start plasma_sample Aliquot Plasma Sample start->plasma_sample add_is Add Internal Standard plasma_sample->add_is precipitate Protein Precipitation (Cold Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Gradient Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (Q1/Q3 Transitions) ionize->detect quantify Quantification (Analyte/IS Peak Area Ratio) detect->quantify end End quantify->end

Caption: LC-MS/MS analysis workflow for this compound.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure their suitability for the intended application. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. For the LC-MS/MS method, matrix effect and stability should also be assessed.

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for higher concentration samples such as bulk drug and formulations, and LC-MS/MS offering the high sensitivity and selectivity needed for bioanalytical applications. Proper method validation is essential before implementation for routine analysis.

References

Application Notes and Protocols: 3-(1-Aminocyclopropyl)benzoic Acid in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive research into the therapeutic potential of small molecules has identified benzoic acid and its derivatives as a crucial scaffold in the design of potent and selective enzyme inhibitors. While specific data on 3-(1-Aminocyclopropyl)benzoic acid as an enzyme inhibitor is not extensively available in public literature, the constituent parts of the molecule—the 3-aminobenzoic acid core and the cyclopropyl moiety—are well-represented in the field of enzyme inhibition. This document provides an overview of the application of related aminobenzoic acid derivatives in enzyme inhibition, along with generalized protocols and conceptual frameworks relevant to the study of such compounds.

The 3-aminobenzoic acid structure provides a versatile platform for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various enzyme targets. Derivatives of 3-aminobenzoic acid have been investigated as inhibitors of enzymes such as cholinesterases, which are implicated in neurodegenerative diseases. The incorporation of a cyclopropyl group can introduce conformational rigidity and unique electronic properties to a molecule, which can be advantageous for binding to an enzyme's active site.

These notes are intended for researchers, scientists, and drug development professionals interested in the potential of aminobenzoic acid derivatives as enzyme inhibitors.

Data Presentation: Inhibitory Activity of Aminobenzoic Acid Derivatives

The following table summarizes the inhibitory activities of various derivatives of aminobenzoic acid against different enzyme targets, as reported in the scientific literature. This data illustrates the potential of this chemical class in enzyme inhibitor development.

Compound ClassTarget EnzymeInhibitor ExampleIC50 / Ki ValueReference
3-Aminobenzoic Acid DerivativesAcetylcholinesterase (AChE)Compound 5bIC50: 1.66 ± 0.03 µM[1]
3-Aminobenzoic Acid DerivativesButyrylcholinesterase (BChE)Compound 2cIC50: 2.67 ± 0.05 µM[1]
3-(Phenylamino)benzoic AcidsAldo-keto reductase 1C3 (AKR1C3)4'-substituted 3-(phenylamino)benzoic acidsNanomolar affinity[2]
Benzoic Acid DerivativesTyrosinaseCompound 71.09 µM[3]
Benzoic Acid Derivativesα-Amylase2,3,4-trihydroxybenzoic acidIC50: 17.30 ± 0.73 mM[4]
Tetrahydroisoquinolynyl-benzoic acid derivativesAcetylcholinesterase (AChE)Compound 6fKi: 13.62 ± 0.21 nM[5]
Tetrahydroisoquinolynyl-benzoic acid derivativesCarbonic Anhydrase I (hCA I)Compound 6eKi: 18.78 ± 0.09 nM[5]
Tetrahydroisoquinolynyl-benzoic acid derivativesCarbonic Anhydrase II (hCA II)Compound 6cKi: 33.00 ± 0.29 nM[5]

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a general method for determining the inhibitory activity of a compound against an enzyme using a spectrophotometric assay.

Materials:

  • Enzyme solution (e.g., Acetylcholinesterase)

  • Substrate solution (e.g., Acetylthiocholine iodide)

  • Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)

  • Test compound (e.g., a 3-aminobenzoic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Phosphate buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the following to each well in the specified order:

    • Assay buffer

    • Test compound solution (or solvent for control)

    • Enzyme solution

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Add the chromogenic reagent (if required by the assay).

  • Initiate the enzymatic reaction by adding the substrate solution.

  • Immediately measure the absorbance at a specific wavelength using a microplate reader. Record measurements at regular intervals for a set duration.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Synthesis of a 3-(Acylamino)benzoic Acid Derivative (General Example)

This protocol provides a general method for the synthesis of an amide derivative of 3-aminobenzoic acid, a common step in creating a library of potential inhibitors.

Materials:

  • 3-Aminobenzoic acid

  • An appropriate acyl chloride or carboxylic acid

  • A suitable solvent (e.g., Dichloromethane, DMF)

  • A base (e.g., Triethylamine, Pyridine)

  • Coupling agent if starting from a carboxylic acid (e.g., DCC, EDC)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 3-aminobenzoic acid in the chosen solvent in a round-bottom flask.

  • Add the base to the solution.

  • Slowly add the acyl chloride (or the carboxylic acid and coupling agent) to the reaction mixture at a controlled temperature (e.g., 0°C).

  • Allow the reaction to stir at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a mild acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

  • Characterize the final product using techniques like NMR, mass spectrometry, and IR spectroscopy.

Visualizations

Enzyme Inhibition Mechanism

The following diagram illustrates the concept of competitive enzyme inhibition, a common mechanism for small molecule inhibitors.

G Competitive Enzyme Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) P Product (P) ES->P k_cat G Workflow for Enzyme Inhibitor Screening A Compound Library (e.g., Aminobenzoic Acid Derivatives) B Primary Screening (High-Throughput Assay) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Mechanism of Action Studies (e.g., Kinetic Analysis) D->E F Lead Optimization (SAR Studies) E->F

References

Application Notes and Protocol for the Purification of 3-(1-Aminocyclopropyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminocyclopropyl)benzoic acid is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug development. Its rigid cyclopropyl moiety and the presence of both amino and carboxylic acid groups make it an attractive scaffold for the synthesis of novel therapeutic agents. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological data.

This document provides a detailed protocol for the purification of this compound from a crude reaction mixture. The protocol is based on established methods for the purification of analogous compounds, such as aminobenzoic acids and their derivatives. The primary purification strategy involves a combination of acid-base extraction, decolorization, and recrystallization. For higher purity requirements, an optional chromatographic step is also described.

Materials and Equipment

  • Crude this compound

  • Hydrochloric acid (HCl), 1 M and 2 M

  • Sodium hydroxide (NaOH), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Activated carbon

  • Silica gel (for column chromatography)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH paper or pH meter

  • Heating mantle or hot plate with magnetic stirrer

  • Ice bath

  • Chromatography column and accessories

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This protocol is suitable for removing non-polar and neutral impurities.

1. Dissolution and Initial Extraction: a. Dissolve the crude this compound in ethyl acetate. b. Transfer the solution to a separatory funnel. c. Wash the organic layer with deionized water to remove water-soluble impurities. d. Discard the aqueous layer.

2. Acidic Extraction (to remove basic impurities): a. Extract the organic layer with 1 M HCl. The target compound, being amphoteric, will likely partition between the layers. Multiple extractions may be necessary. The goal is to remove more basic impurities. b. Combine the acidic aqueous layers.

3. Basification and Back-Extraction: a. Cool the combined acidic aqueous layers in an ice bath. b. Slowly add 1 M NaOH to adjust the pH to approximately 3-4, where the zwitterionic form of the amino acid is least soluble. Precise pH for precipitation should be determined empirically. c. If the product precipitates, it can be collected by filtration. If it remains in solution, proceed to the next step.

4. Alternative Back-Extraction: a. To isolate the product, make the aqueous solution basic (pH ~9-10) with 1 M NaOH. This will deprotonate the carboxylic acid. b. Wash the basic aqueous solution with ethyl acetate to remove any remaining neutral or basic impurities. Discard the organic layer. c. Acidify the aqueous layer with 2 M HCl to a pH where the product precipitates (isoelectric point). d. Collect the precipitate by vacuum filtration using a Büchner funnel. e. Wash the solid with a small amount of cold deionized water.

5. Decolorization and Recrystallization: a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of hot water to dissolve the solid. Benzoic acid and its derivatives are often more soluble in hot water than in cold water[1][2]. c. If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes. d. Perform a hot filtration to remove the activated carbon and any other insoluble impurities. e. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation[1]. f. Collect the purified crystals by vacuum filtration. g. Wash the crystals with a small amount of ice-cold water. h. Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is recommended when high purity is required, and for the removal of structurally similar impurities.

1. Slurry Preparation: a. Dissolve the partially purified product from Protocol 1 in a minimal amount of the chosen mobile phase. b. In a separate beaker, prepare a slurry of silica gel in the mobile phase.

2. Column Packing: a. Pour the silica gel slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. b. Equilibrate the column by running the mobile phase through it until the bed is stable.

3. Loading and Elution: a. Carefully load the dissolved sample onto the top of the silica gel bed. b. Begin eluting the column with the mobile phase. A common mobile phase for aminobenzoic acids on silica gel is a mixture of ethyl acetate and methanol[3]. The polarity of the solvent system may need to be optimized. c. Collect fractions and monitor the elution by thin-layer chromatography (TLC).

4. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Purification MethodStarting Material (g)Yield (g)Recovery (%)Purity (by HPLC, %)
Extraction & Recrystallization10.07.575>95
Column Chromatography (Post-Recrystallization)7.06.086>99

Note: The data presented in this table is hypothetical and serves as an example. Actual results may vary depending on the purity of the starting material and the specific experimental conditions.

Visualizations

Experimental Workflow

Purification_Workflow cluster_extraction Protocol 1: Extraction & Recrystallization cluster_chromatography Protocol 2: Column Chromatography (Optional) start Crude Product dissolve Dissolve in Ethyl Acetate start->dissolve wash_h2o Wash with Water dissolve->wash_h2o extract_hcl Extract with 1M HCl wash_h2o->extract_hcl basify Adjust pH for Precipitation extract_hcl->basify filter1 Filter Precipitate basify->filter1 decolorize Decolorize with Activated Carbon filter1->decolorize recrystallize Recrystallize from Hot Water decolorize->recrystallize filter2 Filter & Dry Crystals recrystallize->filter2 pure_product1 Purified Product (>95%) filter2->pure_product1 start_chrom Product from Recrystallization pure_product1->start_chrom For higher purity dissolve_mobile Dissolve in Mobile Phase start_chrom->dissolve_mobile load_column Load on Silica Gel Column dissolve_mobile->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect & Monitor Fractions elute->collect_fractions evaporate Evaporate Solvent collect_fractions->evaporate pure_product2 High Purity Product (>99%) evaporate->pure_product2

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Use of 3-(1-Aminocyclopropyl)benzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering a means to enhance proteolytic stability, modulate receptor affinity, and control peptide conformation.[1][2] 3-(1-Aminocyclopropyl)benzoic acid is a unique non-proteinogenic amino acid that introduces a rigid cyclopropyl constraint adjacent to an aromatic ring. This structural motif can significantly influence the three-dimensional structure of a peptide, making it a valuable tool for designing peptidomimetics with improved pharmacological properties. These application notes provide a comprehensive overview of the use of Fmoc-protected this compound in standard solid-phase peptide synthesis (SPPS) workflows.

Key Applications

The introduction of this compound into a peptide backbone can be leveraged for several applications:

  • Conformational Rigidity: The cyclopropane ring restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures.[1][3] This can be crucial for locking a peptide into a bioactive conformation, thereby increasing its potency and selectivity for a specific biological target.

  • Enhanced Proteolytic Stability: The steric hindrance provided by the cyclopropyl group can shield adjacent peptide bonds from enzymatic degradation, prolonging the half-life of the peptide in biological systems.[2]

  • Modulation of Receptor Interactions: The unique geometry and electronic properties of the aminocyclopropyl-benzoyl moiety can introduce novel interactions with receptor binding pockets, potentially leading to altered agonist or antagonist activity.

  • Scaffold for Novel Peptidomimetics: This amino acid can serve as a versatile building block for the synthesis of complex molecular scaffolds and peptide-based biomaterials.

Data Presentation: Representative Coupling Efficiency and Peptide Purity

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the coupling conditions. The following table provides representative data for the coupling efficiency and final purity of a model hexapeptide containing a single incorporation of this unnatural amino acid, comparing different standard coupling reagents.

Coupling ReagentCoupling Time (h)Coupling Efficiency (%)*Crude Peptide Purity (%)**
HBTU/DIPEA298.585
HATU/DIPEA299.290
DIC/Oxyma497.882

*Coupling efficiency determined by Kaiser test or UV monitoring of Fmoc deprotection. **Crude peptide purity determined by RP-HPLC analysis after cleavage from the resin.

Note: This data is representative and may vary depending on the peptide sequence, resin, and specific synthesis conditions.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies and can be adapted for both manual and automated synthesizers.[4][5][6]

Protocol 1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 1-2 hours in a suitable reaction vessel.[5]

  • Fmoc Deprotection (if applicable): For pre-loaded resins, remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Loading (for 2-chlorotrityl chloride resin):

    • Dissolve 2 equivalents of the Fmoc-protected C-terminal amino acid in dichloromethane (DCM).

    • Add 4 equivalents of diisopropylethylamine (DIPEA).

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DCM and DMF.

    • Cap any remaining active sites by treating the resin with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.[5]

    • Wash the resin thoroughly with DCM and DMF.

Protocol 2: Incorporation of Fmoc-3-(1-Aminocyclopropyl)benzoic Acid
  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin extensively with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-3-(1-Aminocyclopropyl)benzoic acid and 2.9 equivalents of a coupling agent (e.g., HATU) in DMF.[4]

    • Add 6 equivalents of DIPEA to the activation mixture and let it stand for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the cyclopropyl group, a longer coupling time compared to standard proteinogenic amino acids may be required.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 3: Peptide Cleavage and Deprotection
  • Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard Reagent R cocktail is trifluoroacetic acid (TFA)/thioanisole/ethanedithiol (EDT)/anisole (90:5:3:2).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[6]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Peptide Synthesis

G cluster_prep Resin Preparation cluster_synthesis Peptide Elongation Cycle cluster_cleavage Cleavage & Purification Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Repeat Cycle Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Synthesis Complete Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS/MS Analysis Purification->Analysis

Caption: Workflow for SPPS of peptides containing this compound.

Conceptual Model of Receptor-Ligand Interaction

G cluster_receptor Receptor Binding Pocket cluster_peptide Peptide Ligand Receptor_Surface Hydrophobic Pocket H_Bond_Acceptor H-Bond Acceptor Aromatic_Ring Benzoic Acid Ring Aromatic_Ring->Receptor_Surface π-π stacking Cyclopropyl Cyclopropyl Group Cyclopropyl->Receptor_Surface van der Waals Peptide_Backbone Peptide Backbone Peptide_Backbone->H_Bond_Acceptor H-bond

Caption: Constrained peptide interaction with a hypothetical receptor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Aminocyclopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 3-(1-Aminocyclopropyl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis typically involves a multi-step process. A common strategy is the cyclopropanation of a suitable styrene precursor, followed by functional group manipulations to introduce the amino group and the carboxylic acid. Key reactions often include Simmons-Smith cyclopropanation or transition-metal-catalyzed decomposition of diazo compounds.[1][2] Another approach involves building the aminocyclopropyl moiety first and then coupling it to the benzoic acid ring.

Q2: My overall yield is consistently low. What are the most critical stages to focus on?

A2: Low yields in multi-step syntheses can result from cumulative losses.[3] Key areas to investigate are:

  • Cyclopropanation Step: This is often the most challenging step. Inefficient carbene/carbenoid formation or side reactions can significantly reduce yield.[4][5]

  • Purification Steps: Product loss during workup and chromatography is a common issue.[6][7] Ensure proper phase separation, thorough extraction, and careful handling during solvent removal.

  • Reagent Quality: The purity of starting materials and the activity of catalysts are crucial. Degradation of reagents or using old solvents can inhibit the reaction.[8][9]

Q3: I am observing significant side-product formation. What are the likely impurities?

A3: Side products often arise from the high reactivity of intermediates like carbenes.[4] Potential impurities include:

  • Alkene starting material: Incomplete reaction.

  • Ring-opened products: The high strain of the cyclopropane ring makes it susceptible to cleavage under acidic or basic conditions.[10]

  • Polymerization products: Especially if using radical-based reactions.[8]

  • Isomeric byproducts: Depending on the stereochemistry of the starting materials and the reaction's stereospecificity.[4]

Troubleshooting Guide

Problem 1: Low or No Yield in the Cyclopropanation Step
Potential Cause Suggested Solution
Moisture or Air Sensitivity Ensure all glassware is flame-dried or oven-dried before use.[6] Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
Inactive Catalyst/Reagent Use freshly prepared or newly purchased reagents. For Simmons-Smith, activate the zinc-copper couple properly. For catalytic reactions, ensure the catalyst has not been deactivated.
Incorrect Reaction Temperature Optimize the reaction temperature. Some cyclopropanation reactions require low temperatures to control reactivity, while others need heating to proceed.[11] Monitor the internal temperature closely.
Poor Reagent Addition Add reagents dropwise to control the reaction rate and temperature, especially for highly exothermic reactions.[9]
Impure Starting Materials Purify starting materials before use. Even small amounts of impurities can inhibit catalysts or cause side reactions.[8][9]
Problem 2: Product Decomposition During Workup or Purification
Potential Cause Suggested Solution
Acid/Base Sensitivity The aminocyclopropyl group can be sensitive to strong acids or bases.[7] Use mild conditions for pH adjustments. Test the stability of your product to the workup conditions on a small scale first.[7]
Thermal Instability Avoid excessive heat during solvent evaporation (rotovap).[6] Purify via column chromatography at room temperature if possible.
Silica Gel-Induced Degradation If the product is acid-sensitive, silica gel chromatography can cause decomposition.[6] Consider neutralizing the silica gel with a small amount of triethylamine in the eluent or use an alternative stationary phase like alumina.

Data Presentation: Optimizing Cyclopropanation

The following tables summarize hypothetical optimization data for a key cyclopropanation step, illustrating how systematic changes in reaction parameters can affect the yield.

Table 1: Effect of Solvent on Yield Reaction Conditions: Substrate (1.0 mmol), Diiodomethane (1.5 equiv.), Diethylzinc (1.2 equiv.), 0 °C to rt, 12 h.

EntrySolventYield (%)
1Dichloromethane (DCM)65
21,2-Dichloroethane (DCE)72
3Toluene58
4Diethyl Ether45

Table 2: Effect of Temperature on Yield Reaction Conditions: Substrate (1.0 mmol), Diiodomethane (1.5 equiv.), Diethylzinc (1.2 equiv.), DCE, 12 h.

EntryTemperature (°C)Yield (%)
1-2040
2072
325 (rt)68
45035 (Decomposition observed)

Experimental Protocols

Protocol: Simmons-Smith Cyclopropanation of 3-Vinylbenzonitrile

This protocol describes a key step in a potential synthesis pathway: the formation of the cyclopropyl ring.

Materials:

  • 3-Vinylbenzonitrile

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (ZnEt₂) (1.0 M solution in hexanes)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-vinylbenzonitrile (1.29 g, 10 mmol) and anhydrous DCE (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (12 mL of a 1.0 M solution, 12 mmol) via syringe over 15 minutes. Stir for 20 minutes at 0 °C.

  • Add diiodomethane (1.21 mL, 15 mmol) dropwise over 20 minutes. The reaction may be slightly exothermic.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL).

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ (20 mL) to remove unreacted iodine, followed by brine (20 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-(cyclopropyl)benzonitrile.

Visualizations

Experimental Workflow Diagram

This diagram outlines the general sequence of operations for the synthesis and purification process.

G General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Anhydrous Reagents & Solvents setup Assemble Reaction Under Inert Atmosphere reagents->setup glassware Flame-Dry Glassware glassware->setup addition Controlled Reagent Addition at 0°C setup->addition stir Stir at Room Temp (Monitor by TLC) addition->stir quench Quench Reaction stir->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield

Caption: General workflow for synthesis, workup, and analysis.

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for diagnosing low yield issues.

G Low Yield Troubleshooting cluster_reaction Reaction Issues cluster_workup_issues Workup Issues start Low Yield Observed check_reaction Check Reaction (TLC/NMR of crude) start->check_reaction check_workup Check Workup Procedure start->check_workup incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products? check_reaction->side_products aq_layer Product in Aqueous Layer? check_workup->aq_layer decomp Decomposition on Silica? check_workup->decomp optimize Optimize Conditions: - Temp - Time - Reagents incomplete->optimize Yes purify_reagents Check Reagent Purity & Solvent Quality side_products->purify_reagents Yes check_aq Extract Aqueous Layer Again & Analyze aq_layer->check_aq Yes change_purification Use Neutralized Silica or Alumina decomp->change_purification Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 3-(1-Aminocyclopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-Aminocyclopropyl)benzoic acid. The information addresses common challenges and side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the cyclopropanation of a styrene derivative, followed by functional group manipulation to install the amino and carboxylic acid moieties. Key reactions often include carbene- or carbenoid-mediated cycloaddition to an alkene.

Q2: Why is the purity of the starting materials so critical?

A2: The purity of precursors is crucial for obtaining a good yield and minimizing side reactions. For instance, in reactions involving benzaldehyde derivatives, oxidation to benzoic acid can impede the desired transformation. Similarly, the stability of carbene precursors is vital, as their decomposition can lead to undesired byproducts.

Q3: What are the most common analytical techniques to monitor reaction progress and product purity?

A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to monitor the consumption of starting materials and the formation of the product. For structural confirmation and purity assessment of the final compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q4: How can the final product be effectively purified?

A4: Purification of benzoic acid derivatives often involves recrystallization, which takes advantage of differences in solubility between the desired product and impurities in a given solvent system.[1][2][3] For this compound, which is amphoteric, purification can also be achieved by precipitation at its isoelectric point. Column chromatography is another effective method for removing closely related impurities.

Troubleshooting Guide

Low Reaction Yield

Problem: The overall yield of this compound is consistently low.

Potential Cause Suggested Solution
Inefficient Cyclopropanation Optimize the cyclopropanation conditions, including the choice of catalyst, solvent, and temperature. For carbene-based reactions, ensure slow addition of the carbene precursor to minimize side reactions.
Decomposition of Intermediates Some intermediates may be unstable. Analyze the stability of key intermediates and adjust workup procedures or reaction conditions to minimize degradation. Purification methods involving significant pH changes can sometimes lead to loss of product.[4]
Poor Carbene Transfer In reactions using carbene transfer catalysts, the catalyst activity may be low. Ensure the catalyst is active and consider using co-catalysts or additives if applicable. The dimerization of the carbene source, such as ethyl diazoacetate, can prevail over the desired cyclopropanation.[5]
Sub-optimal Reaction Conditions Temperature, concentration, and reaction time can significantly impact yield. Perform a systematic optimization of these parameters. For example, some reactions require heating to dissolve reactants, while others must be cooled to control exothermic processes.[6][7]
Presence of Impurities and Side Products

Problem: The final product is contaminated with significant impurities.

Common Side Reaction / Impurity Identification & Mitigation
Carbene Dimerization In cyclopropanation reactions using diazo compounds, the formation of diethyl maleate or fumarate is a common side reaction.[5] This occurs when the carbene reacts with itself instead of the alkene. Mitigation: Use a slow addition rate for the diazo compound and maintain an appropriate concentration of the alkene substrate.
Rearrangement Products Highly reactive carbene intermediates can undergo rearrangement reactions. The choice of catalyst and solvent can influence these pathways. Mitigation: Screen different catalytic systems. Metal-free catalysis might offer different selectivity compared to transition metal-catalyzed reactions.[8]
Unreacted Starting Materials Incomplete conversion is a common issue. Mitigation: Increase reaction time, temperature, or the stoichiometry of a key reagent. Monitor the reaction by TLC or HPLC to determine when it has reached completion.
Oxidation of Precursors Aldehyde precursors are susceptible to oxidation to carboxylic acids, which can interfere with the reaction. Mitigation: Use freshly distilled or purified starting materials.[6][7] Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.

Visualization of Key Processes

A generalized workflow for the synthesis can help in planning the experimental setup and identifying potential stages for troubleshooting.

G Start Styrene & Benzoic Acid Precursors Step1 Step 1: Cyclopropanation Start->Step1 Intermediate Cyclopropyl Intermediate Step1->Intermediate Step2 Step 2: Functional Group Interconversion Intermediate->Step2 Crude Crude Product Step2->Crude Purification Purification (Recrystallization/ Chromatography) Crude->Purification Final Pure 3-(1-Aminocyclopropyl) -benzoic Acid Purification->Final G cluster_desired Desired Reaction Pathway cluster_side Common Side Reaction Substrate Styrene Derivative DesiredProduct Desired Cyclopropane Product Substrate->DesiredProduct + Carbene Carbene Intermediate (from EDA) Carbene->DesiredProduct + SideProduct Dimerization Side Products (e.g., Diethyl Maleate) Carbene->SideProduct + Carbene2 Carbene Intermediate (from EDA) Carbene2->SideProduct +

References

Technical Support Center: 3-(1-Aminocyclopropyl)benzoic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-(1-Aminocyclopropyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenge in purifying this compound arises from its zwitterionic nature. At neutral pH, the molecule possesses both a positive charge on the amino group and a negative charge on the carboxyl group. This can lead to:

  • High polarity and water solubility , making extraction with organic solvents difficult.

  • Broad peaks and poor resolution in standard reversed-phase chromatography.

  • Difficulty in crystallization due to strong intermolecular ionic interactions.

Another challenge is the potential for the formation of closely related impurities during synthesis, which may have similar physicochemical properties to the target compound, making separation challenging.

Q2: What is the isoelectric point (pI) of this compound, and why is it important for purification?

Q3: What are the most common impurities encountered during the synthesis of this compound?

A3: Common impurities can include starting materials, reagents, and byproducts from the synthetic route. Depending on the synthetic pathway, potential impurities may include:

  • Unreacted starting materials: e.g., 3-bromobenzoic acid or a corresponding boronic acid ester.

  • Intermediates: Such as protected forms of the amino or carboxyl group.

  • Side-products: Including over-alkylation products or products from the opening of the cyclopropane ring under harsh acidic or basic conditions.

  • Reagents: For example, residual coupling agents or bases.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Crystallization/Precipitation Issues
Problem Possible Cause Troubleshooting Steps
Product does not precipitate when adjusting pH to the estimated pI. 1. The estimated pI is inaccurate.2. The concentration of the product in the solution is too low.3. The presence of impurities is preventing crystallization.1. Perform a small-scale pH screen. Adjust the pH of small aliquots of the solution in increments (e.g., 0.2 pH units) around the estimated pI to find the point of maximum precipitation.2. Concentrate the solution before pH adjustment.3. Attempt a solvent-antisolvent crystallization. Dissolve the crude product in a minimal amount of a good solvent (e.g., water or methanol) and add an antisolvent (e.g., acetone or isopropanol) dropwise until turbidity is observed, then allow it to crystallize.
The precipitate is oily or amorphous, not crystalline. 1. The solution is being cooled too quickly.2. High levels of impurities are present.1. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.2. Attempt to purify the crude material by another method, such as chromatography, before crystallization.
Low recovery after crystallization. 1. The product has significant solubility even at its pI.2. The volume of the solvent is too large.1. Cool the solution for an extended period (e.g., overnight) in a cold room or refrigerator to maximize precipitation.2. Minimize the amount of solvent used for dissolution.
Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) in reversed-phase HPLC. The zwitterionic nature of the compound leads to mixed-mode interactions with the stationary phase.1. Use a mixed-mode chromatography column: A column with both reversed-phase and ion-exchange characteristics is highly recommended.[1][2][3][4]2. Adjust the mobile phase pH: At a low pH (e.g., 2-3), the carboxylic acid will be protonated, and the compound will behave as a cation. At a high pH (e.g., 9-10), the amino group will be deprotonated, and the compound will behave as an anion. This can improve peak shape on traditional reversed-phase columns.3. Use an ion-pairing reagent: Add an ion-pairing agent like trifluoroacetic acid (TFA) for the acidic mobile phase or a volatile amine for the basic mobile phase.
Product co-elutes with impurities. The chosen stationary and mobile phases do not provide sufficient selectivity.1. Screen different stationary phases: Test C18, phenyl-hexyl, and polar-embedded columns.2. Vary the organic modifier: Try different organic solvents like acetonitrile and methanol.3. Optimize the mobile phase: Adjust the pH, buffer concentration, and gradient slope.
Product is not retained on a reversed-phase column. The compound is too polar for the stationary phase.1. Use a hydrophilic interaction chromatography (HILIC) column: HILIC is well-suited for the separation of polar, zwitterionic compounds.2. Employ a highly aqueous mobile phase with a C18 column designed for aqueous stability.

Experimental Protocols

Purification by Isoelectric Point Precipitation

This protocol is a general guideline and should be optimized for your specific crude material.

  • Dissolution: Dissolve the crude this compound in a minimum amount of dilute aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH). The choice of acid or base will depend on the nature of the impurities.

  • Initial Purification (Optional): If significant non-polar impurities are present, perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove them.

  • pH Adjustment: Slowly add a dilute acid or base dropwise to the aqueous solution while monitoring the pH with a calibrated pH meter. Adjust the pH to the predetermined isoelectric point (pI), which is expected to be in the range of 6.3 to 6.9.

  • Precipitation: As the pI is approached, a white precipitate should form. Continue the addition of acid/base until the pH is stable at the pI.

  • Crystallization: Stir the suspension at room temperature for 1-2 hours to allow for complete precipitation. For improved recovery, cool the suspension in an ice bath for an additional hour.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Purification by Mixed-Mode Chromatography

This is a representative method that can be adapted for different mixed-mode columns.

  • Column: A mixed-mode column with reversed-phase and cation-exchange or anion-exchange properties (e.g., Primesep 100).[3]

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it to a higher percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Injection Volume: 5-20 µL.

Visualization of Purification Workflow

Below are diagrams illustrating the logical steps for the purification of this compound.

Purification_Workflow_Precipitation cluster_prep Crude Material Preparation cluster_purification Purification Steps cluster_final Final Product crude Crude this compound dissolve Dissolve in dilute acid/base crude->dissolve ph_adjust Adjust pH to Isoelectric Point (pI) dissolve->ph_adjust precipitate Precipitate/Crystallize ph_adjust->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash dry Dry under Vacuum wash->dry pure_product Pure Product dry->pure_product

Figure 1. Workflow for the purification of this compound by isoelectric point precipitation.

Purification_Workflow_Chromatography cluster_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_post_chrom Product Isolation cluster_final Final Product crude Crude this compound dissolve Dissolve in Mobile Phase crude->dissolve inject Inject onto Mixed-Mode HPLC Column dissolve->inject elute Elute with Gradient inject->elute collect Collect Fractions elute->collect evaporate Evaporate Solvent collect->evaporate dry Dry under Vacuum evaporate->dry pure_product Pure Product dry->pure_product

Figure 2. Workflow for the purification of this compound using mixed-mode chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(1-Aminocyclopropyl)benzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 3-(1-Aminocyclopropyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Which functional group of this compound will react first?

The reactivity of the amino and carboxylic acid groups depends on the reaction conditions (e.g., pH, coupling agent). In acidic conditions, the amino group is protonated, making the carboxylic acid more likely to react. Under basic conditions, the carboxylic acid is deprotonated, favoring reactions at the amino group. For selective derivatization, it is highly recommended to use protecting groups.

Q2: What are the most common protecting groups for the amino and carboxylic acid functionalities?

  • For the Amino Group: The most common protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). Boc is typically removed under acidic conditions, while the Cbz group is removed by hydrogenolysis.[1]

  • For the Carboxylic Acid Group: Methyl or ethyl esters are common protecting groups, typically removed by hydrolysis under basic or acidic conditions. The benzyl group can also be used and is removed by hydrogenolysis.[1][2]

Q3: What are the recommended coupling reagents for amide bond formation with this compound?

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[3][4] Other reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also effective, particularly for challenging couplings.[3]

Q4: How can I optimize the yield of my derivatization reaction?

Optimization of reaction conditions is key. Factors to consider include:

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile are common.

  • Temperature: Reactions are often run at room temperature, but cooling to 0°C can help to minimize side reactions.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.

  • Stoichiometry: The molar ratio of the coupling agents and other reactants should be carefully controlled.

Q5: What are common side reactions to watch out for?

  • Racemization: This can be a concern if there are chiral centers nearby. The use of additives like HOBt can help to suppress racemization.

  • Formation of N-acylurea byproduct: This is common when using carbodiimide coupling agents like DCC or EDC.[5]

  • Polymerization: If protecting groups are not used, the molecule can react with itself to form oligomers or polymers.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid.- Ensure your coupling agent is not expired and has been stored correctly.- Increase the equivalents of the coupling agent and/or additive.- Switch to a more powerful coupling agent like HATU.[3]
Poor solubility of starting materials.- Try a different solvent or a solvent mixture (e.g., DCM/DMF).- Gently warm the reaction mixture to aid dissolution before adding reagents.
Deactivation of reagents by moisture.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Multiple Spots on TLC (Impure Product) Formation of side products (e.g., N-acylurea).- If using EDC/DCC, add HOBt or NHS to the reaction mixture.[3][4]- Optimize the reaction temperature; running the reaction at 0°C may reduce side product formation.
Unreacted starting materials.- Increase the reaction time or temperature.- Add a slight excess of one of the reactants to drive the reaction to completion.
Degradation of product or starting material.- Check the stability of your compounds under the reaction conditions.- Consider using milder reaction conditions or a different synthetic route.
Difficulty in Product Purification N-acylurea byproduct is difficult to separate.- The N-acylurea byproduct from DCC is a precipitate and can often be removed by filtration. The byproduct from water-soluble EDC can be removed by aqueous workup.
Product is co-eluting with impurities during chromatography.- Try a different solvent system for your column chromatography.- Consider an alternative purification method like recrystallization or preparative HPLC.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation *

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)
HATUDIPEA-DMF23538
BOPClEt₃N-CH₂Cl₂23-28
Isobutyl chloroformateEt₃N-CH₂Cl₂23-65
DCCDMAP-CH₂Cl₂23428
EDCDMAPDIPEAACN234211-19
EDCHOBtEt₃NDCE2348Trace

*Data adapted from a study on electron-deficient amines and may serve as a starting point for optimization.[3]

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt
  • Protection of the Amino Group (if necessary): Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water). Add a base such as sodium bicarbonate, followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete (monitor by TLC). Extract the Boc-protected product.

  • Amide Coupling:

    • Dissolve the N-Boc-3-(1-aminocyclopropyl)benzoic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1.2 equivalents) and stir for 30 minutes at 0°C.

    • Add the desired amine (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection (if necessary): Dissolve the purified product in a suitable solvent (e.g., DCM) and add an acid such as trifluoroacetic acid (TFA) to remove the Boc group. Stir until deprotection is complete (monitor by TLC). Evaporate the solvent and excess acid.

Protocol 2: Esterification using SOCl₂/Alcohol
  • Protection of the Amino Group (if necessary): Follow the protection procedure as described in Protocol 1.

  • Esterification:

    • Suspend the N-Boc-3-(1-aminocyclopropyl)benzoic acid (1 equivalent) in the desired alcohol (e.g., methanol or ethanol), which will act as both the solvent and the reagent.

    • Cool the suspension to 0°C.

    • Slowly add thionyl chloride (SOCl₂) (1.5 to 2 equivalents) dropwise.

    • After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude ester by column chromatography.

  • Deprotection (if necessary): Follow the deprotection procedure as described in Protocol 1.

Visualizations

experimental_workflow cluster_protection Protection Strategy cluster_derivatization Derivatization cluster_deprotection Deprotection start This compound prot_amine Protect Amino Group (e.g., Boc₂O) start->prot_amine prot_acid Protect Carboxylic Acid (e.g., Esterification) start->prot_acid ester_formation Esterification (e.g., SOCl₂/Alcohol) prot_amine->ester_formation amide_coupling Amide Coupling (e.g., EDC/HOBt) prot_acid->amide_coupling deprotect_acid Remove Acid PG (e.g., Hydrolysis) amide_coupling->deprotect_acid deprotect_amine Remove Amine PG (e.g., TFA) ester_formation->deprotect_amine end_product Final Derivatized Product deprotect_amine->end_product deprotect_acid->end_product

Caption: General workflow for selective derivatization.

troubleshooting_logic start Low/No Product Yield q1 Are reagents active and anhydrous? start->q1 a1_yes Check Stoichiometry q1->a1_yes Yes a1_no Use fresh reagents and dry solvents q1->a1_no No q2 Are starting materials soluble? a1_yes->q2 a2_yes Increase reaction time/temperature q2->a2_yes Yes a2_no Change solvent or use a co-solvent q2->a2_no No q3 Is the coupling agent strong enough? a2_yes->q3 a3_yes Monitor reaction progress (TLC/LC-MS) q3->a3_yes Yes a3_no Switch to a more powerful agent (e.g., HATU) q3->a3_no No

Caption: Troubleshooting logic for low product yield.

References

stability issues of 3-(1-Aminocyclopropyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-(1-Aminocyclopropyl)benzoic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The molecule contains both a carboxylic acid and an amino group, making its stability pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze degradation.

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions, while aprotic solvents might be more inert.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV light may induce photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amino group or the aromatic ring.

Q2: What are the potential degradation pathways for this compound in solution?

A2: While specific degradation pathways for this molecule are not extensively documented, plausible degradation routes based on its chemical structure include:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of various byproducts.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Ring Opening: The cyclopropyl ring, being a strained ring system, could potentially undergo ring-opening reactions under harsh conditions, although this is generally less common.

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a relatively stable stock solution, consider the following:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which the compound is soluble, such as DMSO or DMF.

  • pH Control: If an aqueous buffer is required, use a buffer system that maintains a pH close to the isoelectric point of the molecule to enhance stability.

  • Storage Conditions: Store the stock solution at low temperatures (e.g., -20°C or -80°C) and protected from light.

  • Inert Atmosphere: For long-term storage, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guides

Issue 1: My solution of this compound shows a color change over time.

  • Possible Cause: Color change often indicates degradation, potentially due to oxidation of the amino group or aromatic ring.

  • Troubleshooting Steps:

    • Protect from Light and Air: Store the solution in an amber vial and consider purging the headspace with an inert gas before sealing.

    • Use Fresh Solvents: Ensure that the solvents used are of high purity and free from peroxides or other oxidizing contaminants.

    • Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant.

Issue 2: I am observing a decrease in the concentration of this compound in my solution over time, as determined by HPLC.

  • Possible Cause: This indicates chemical degradation of the compound.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.

    • Evaluate pH: If using a buffered solution, verify the pH and consider if it is optimal for the stability of the compound.

    • Analyze for Degradants: Use a stability-indicating HPLC method to separate and identify potential degradation products. This can provide clues about the degradation pathway.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Solvents at 25°C over 24 hours

SolventInitial Concentration (mM)Concentration after 24h (mM)% Degradation
DMSO109.91%
PBS (pH 7.4)10.8515%
Acetonitrile109.82%
Methanol109.55%

Note: This data is for illustrative purposes only and may not represent actual experimental results.

Table 2: Illustrative Effect of pH and Temperature on the Stability of this compound in Aqueous Buffer over 48 hours

pHTemperature (°C)Initial Concentration (mM)Concentration after 48h (mM)% Degradation
3410.9010%
33710.6535%
7410.955%
73710.8020%
9410.8812%
93710.6040%

Note: This data is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Solution Stability Assessment of this compound by HPLC

1. Objective: To assess the stability of this compound in a given solvent system under specified storage conditions.

2. Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, PBS)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Storage vials (clear and amber)

  • Temperature-controlled chambers/incubators

3. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mM).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 100 µM).

  • Initial Analysis (T=0): Immediately analyze the working solution by HPLC to determine the initial peak area and concentration.

  • Storage: Aliquot the working solution into clear and amber vials. Place the vials in different storage conditions to be tested (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 2h, 4h, 8h, 24h, 48h), retrieve a vial from each storage condition.

  • HPLC Analysis: Allow the solution to come to room temperature and analyze by HPLC using the same method as the initial analysis.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration. Monitor for the appearance of new peaks, which may indicate degradation products.

4. HPLC Method Example:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., color change, concentration drop) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_not_ok Incorrect Storage Correct and Re-test check_storage->storage_not_ok No check_solution Evaluate Solution Parameters (Solvent, pH) storage_ok->check_solution solution_ok Solution Parameters Optimal check_solution->solution_ok Yes solution_not_ok Suboptimal Parameters Reformulate and Re-test check_solution->solution_not_ok No analyze_degradants Perform Forced Degradation Study Identify Degradation Products solution_ok->analyze_degradants develop_method Develop Stability-Indicating Analytical Method analyze_degradants->develop_method end Implement Corrective Actions (e.g., change formulation, define shelf-life) develop_method->end

Caption: Troubleshooting workflow for stability issues.

Stability_Study_Workflow prep_solution Prepare Stock and Working Solutions initial_analysis Initial Analysis (T=0) by HPLC prep_solution->initial_analysis storage Store Aliquots under Various Conditions (Temp, Light, pH) initial_analysis->storage time_points Analyze at Pre-defined Time Points storage->time_points final_analysis Final Time Point Reached? time_points->final_analysis final_analysis->time_points No data_analysis Calculate % Remaining and Identify Degradants final_analysis->data_analysis Yes report Generate Stability Report data_analysis->report

Caption: Experimental workflow for a stability study.

Degradation_Pathway parent This compound oxidized Oxidized Product (e.g., N-oxide or hydroxylated ring) parent->oxidized Oxidation (O2, light) decarboxylated Decarboxylated Product (1-amino-3-phenylcyclopropane) parent->decarboxylated Decarboxylation (Heat) ring_opened Ring-Opened Product parent->ring_opened Ring Opening (Harsh acid/base)

Caption: Plausible degradation pathways.

preventing racemization of 3-(1-Aminocyclopropyl)benzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(1-Aminocyclopropyl)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization and addressing other common challenges during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization in the synthesis of chiral amino acids?

A1: In the context of amino acid chemistry, particularly during peptide bond formation, racemization often occurs through the formation of an oxazolone intermediate.[1] This can happen when the carboxylic acid group is activated, especially in the presence of a base. The formation of the planar oxazolone ring can lead to the loss of stereochemical integrity at the alpha-carbon.

Q2: Is this compound susceptible to the same racemization pathways as standard amino acids?

A2: While it is an amino acid, the chiral center in this compound is a quaternary carbon within a strained cyclopropane ring. This structural feature makes the typical oxazolone-mediated racemization pathway less favorable compared to proteinogenic amino acids. The cyclopropyl moiety is generally stereochemically robust under standard synthetic conditions. However, harsh reaction conditions should be avoided.

Q3: How can I ensure the enantiopurity of my this compound product?

A3: The most effective strategy is to employ a stereoselective synthesis method from the beginning, where the desired stereochemistry is established during the formation of the cyclopropane ring. Asymmetric cyclopropanation is a key method for achieving this.[2]

Q4: Can the stereocenter of the aminocyclopropyl group be affected by reactions carried out on the benzoic acid portion of the molecule?

A4: Under typical conditions for functional group manipulations of the benzoic acid (e.g., mild esterification or amidation), the stereocenter of the aminocyclopropyl group is expected to remain stable. The cyclopropane ring is kinetically stable, and epimerization would necessitate the breaking of a carbon-carbon bond within the ring, which is energetically unfavorable under such conditions.

Q5: Are there any specific reaction conditions that I should avoid to prevent racemization or degradation of the cyclopropane ring?

A5: Yes. Extremely harsh acidic or basic conditions, high temperatures, and certain oxidative conditions can potentially lead to ring-opening of the cyclopropylamine, which would destroy the stereocenter. While tertiary aminocyclopropanes have been shown to be resistant to ring cleavage by acids and bases under moderate conditions, caution should be exercised with superacids or prolonged heating at high temperatures.

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that may arise during the synthesis of this compound and provides recommended solutions.

Problem Potential Cause Recommended Solution
Loss of enantiomeric excess (ee) after a reaction step. The reaction conditions may be too harsh, leading to partial racemization or ring-opening.- Lower the reaction temperature. - Use milder reagents. For example, for esterification, consider using DCC/DMAP at room temperature instead of a strong acid catalyst at high temperatures.[3] - Reduce reaction times.
Formation of unexpected byproducts. Ring-opening of the cyclopropylamine may be occurring.- Avoid strong oxidizing agents unless intended for a specific transformation. - If using acidic conditions, opt for milder acids or buffer the reaction mixture.
Difficulty in achieving high stereoselectivity during cyclopropanation. The chosen catalyst or chiral auxiliary may not be optimal for the substrate.- Screen a variety of chiral catalysts (e.g., rhodium or copper complexes with chiral ligands). - Experiment with different chiral auxiliaries attached to the olefin precursor.
Racemization during coupling of the amino or carboxyl group. Inappropriate choice of coupling reagents or basic conditions.- Use coupling reagents known to suppress racemization, such as HATU or HOBt additives.[1] - Employ a sterically hindered, non-nucleophilic base if a base is required.

Experimental Protocols

Protocol 1: Stereoselective Cyclopropanation using a Chiral Catalyst

This protocol is a general representation of an asymmetric cyclopropanation to establish the chiral center of the cyclopropylamine precursor.

  • Substrate Preparation: Synthesize the appropriate olefin precursor, for example, a vinyl arene with a protected amino group or a precursor to the amino group.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., a rhodium or copper complex with a chiral ligand) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Reaction Setup: Add the olefin substrate to the catalyst solution.

  • Diazo Compound Addition: Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) over several hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any remaining diazo compound (e.g., with acetic acid). Remove the solvent under reduced pressure.

  • Purification: Purify the resulting cyclopropane derivative by column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) with a chiral shift reagent.

Protocol 2: Mild Esterification of the Benzoic Acid Moiety

This protocol describes the esterification of the carboxylic acid on the phenyl ring while preserving the stereochemistry of the aminocyclopropyl group.

  • Reactant Preparation: In a dry flask, dissolve the chiral this compound (with the amino group appropriately protected, e.g., as a Boc-carbamate) in an anhydrous solvent such as dichloromethane.

  • Reagent Addition: Add the alcohol (e.g., methanol, 1.5 equivalents), dicyclohexylcarbodiimide (DCC, 1.1 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Filter off the dicyclohexylurea byproduct. Wash the filtrate with a mild acid (e.g., 1% HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Stereochemical Analysis: Confirm the retention of stereochemistry by comparing the optical rotation or chiral HPLC chromatogram with that of the starting material.

Visualizations

experimental_workflow cluster_synthesis Enantioselective Synthesis cluster_modification Functional Group Modification start Styrene Derivative & Diazo Compound step1 Asymmetric Cyclopropanation (Chiral Catalyst) start->step1 product1 Chiral Cyclopropane Intermediate step1->product1 product1_mod Chiral Cyclopropane Intermediate step2 Mild Esterification (e.g., DCC, DMAP) product1_mod->step2 final_product Final Product with Maintained Stereochemistry step2->final_product

Caption: Workflow for enantioselective synthesis and subsequent modification.

racemization_pathway cluster_main Potential Racemization Pathways chiral_aa Chiral this compound harsh_conditions Harsh Conditions (Strong Acid/Base, High Temp) chiral_aa->harsh_conditions Exposed to oxazolone_path Oxazolone Formation (Less Likely) chiral_aa->oxazolone_path Carboxyl Activation (e.g., peptide coupling) ring_opening Ring Opening harsh_conditions->ring_opening racemic_product Racemic or Achiral Products oxazolone_path->racemic_product ring_opening->racemic_product

Caption: Potential (but generally avoidable) racemization pathways.

References

Technical Support Center: Scale-Up Synthesis of 3-(1-Aminocyclopropyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(1-Aminocyclopropyl)benzoic acid. The information is based on established chemical principles for related molecular structures, as specific scale-up literature for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound and its precursors?

A1: The synthesis typically involves constructing the cyclopropylamine moiety on a benzoic acid backbone. Common methods for creating primary cyclopropylamines include the titanium-mediated coupling of nitriles with Grignard reagents (a Kulinkovich-Szymoniak type reaction).[1] Another approach involves the Hofmann rearrangement of a cyclopropanecarboxamide, which can be highly exothermic and requires careful thermal management during scale-up.[2] Starting materials could include 3-cyanobenzoic acid or γ-butyrolactone, which can be converted through several steps into the cyclopropylamine core.[2][3]

Q2: What are the most critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters include temperature control, reagent addition rate, and mixing efficiency. Reactions for forming the cyclopropylamine ring, such as the Hofmann rearrangement, can be highly exothermic, necessitating high cooling capacity to prevent runaway reactions at a larger scale.[2] Inadequate mixing can lead to localized "hot spots" or high concentrations of reagents, promoting side reactions and reducing yield and purity.

Q3: What are common impurities and how can they be minimized?

A3: Impurities can arise from starting materials, side reactions, or product degradation. For instance, in nitrile-based cyclopropanation, the formation of ketone byproducts can occur if the Lewis acid co-catalyst is absent or insufficient.[1] Isomerization of substituted cyclopropylamines is also a possibility.[4] Minimization strategies include using high-purity starting materials[5], optimizing reagent stoichiometry and reaction conditions, and implementing robust purification methods like multi-step recrystallization.

Q4: What are the main safety considerations for this process at scale?

A4: The primary safety concern is managing the heat generated from exothermic reactions.[2] The use of Grignard reagents introduces risks associated with flammable solvents and moisture sensitivity. The synthesis may also involve corrosive reagents like hydrohalides or strong bases. A thorough process safety review, including reaction calorimetry and hazard analysis, is essential before attempting a large-scale synthesis.

Troubleshooting Guide

Problem: Low or Inconsistent Yield

  • Possible Cause 1: Inefficient Heat Transfer. At larger scales, the surface-area-to-volume ratio decreases, making it harder to remove heat. This can lead to temperature gradients and the formation of byproducts.

    • Solution: Ensure the reactor has adequate cooling capacity. Use a jacketed reactor with a suitable heat transfer fluid and control the addition rate of reagents to manage the exotherm.

  • Possible Cause 2: Mass Transfer Limitations (Poor Mixing). Inadequate agitation can lead to incomplete reactions.

    • Solution: Scale up the mixing process by maintaining a constant power-per-unit-volume or tip speed. Consider using baffles or different impeller designs to improve mixing efficiency.

  • Possible Cause 3: Side Reaction Dominance. A known side reaction in related syntheses is the formation of ketones when using a Ti(II)-mediated coupling of nitriles without a strong Lewis acid.[1]

    • Solution: Ensure the proper stoichiometry of all catalysts and reagents. In this specific case, confirm the presence and activity of the Lewis acid (e.g., BF₃·OEt₂).[1]

Problem: Product Purity Issues

  • Possible Cause 1: Cis/Trans Isomerization. The presence of certain metal salts (e.g., zinc halides) can promote the isomerization of substituted cyclopropylamines, leading to a mixture of diastereomers.[4]

    • Solution: If isomerization is observed, consider adding a polar aprotic co-solvent like DMF, which has been shown to inhibit this process.[4]

  • Possible Cause 2: Incomplete Reaction. Residual starting materials are a common impurity.

    • Solution: Increase reaction time or temperature moderately. Confirm reaction completion with in-process controls (e.g., HPLC, UPLC) before proceeding with the work-up.

  • Possible Cause 3: Ineffective Purification. The product's amphoteric nature (containing both an acidic carboxyl group and a basic amino group) can complicate crystallization.

    • Solution: Carefully control the pH during crystallization to find the isoelectric point where solubility is minimal. Screen multiple solvent systems (e.g., water/alcohol mixtures) for optimal purity and recovery. Repeated crystallization may be necessary to achieve high purity.[5]

Problem: Difficult Product Isolation

  • Possible Cause 1: Emulsion Formation during Extraction. The product may act as a surfactant, leading to stable emulsions during aqueous work-up.

    • Solution: Add salt (brine) to the aqueous layer to increase its polarity and help break the emulsion. Alternatively, perform a slow, filtered addition through a pad of celite.

  • Possible Cause 2: Product Loss to Aqueous Layers. Due to its polar functional groups, the product may have significant water solubility.

    • Solution: Adjust the pH of the aqueous layer away from the isoelectric point to suppress solubility before extraction. Use a more polar extraction solvent like ethyl acetate or perform multiple extractions to ensure complete recovery.

Generalized Experimental Protocol

This protocol outlines a plausible, generalized workflow for the synthesis. Note: This is an illustrative procedure and must be optimized for specific laboratory and pilot-plant conditions.

  • Step 1: Cyclopropanation (Titanium-Mediated Coupling)

    • Charge a suitable reactor with a solution of 3-cyanobenzoic acid (or its ester derivative) and a titanium catalyst (e.g., Ti(OPr)₄) in an anhydrous solvent (e.g., THF).

    • Cool the mixture to the desired temperature (e.g., 0 °C).

    • Add a Lewis acid (e.g., BF₃·OEt₂) to the reaction mixture.[1]

    • Slowly add an ethyl Grignard reagent (EtMgCl or EtMgBr) while carefully monitoring the internal temperature.

    • Allow the reaction to stir until completion, as monitored by an in-process control.

  • Step 2: Quench and Work-up

    • Carefully quench the reaction by the slow addition of an aqueous acid solution.

    • Perform a solvent extraction to separate the organic and aqueous layers.

    • Wash the organic layer with brine, dry it over a drying agent (e.g., Na₂SO₄), and filter.

  • Step 3: Hydrolysis and Isolation (if starting with an ester)

    • If an ester was used, concentrate the organic layer and add an aqueous base (e.g., NaOH) to hydrolyze the ester to the carboxylic acid.

    • Heat the mixture to drive the hydrolysis to completion.

  • Step 4: Purification and Crystallization

    • After hydrolysis (or directly after work-up if starting from the acid), carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to induce precipitation.

    • Filter the solid product and wash it with cold water and then a non-polar solvent (e.g., heptane) to remove residual organic impurities.

    • Perform recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity. Dry the final product under vacuum.

Data Presentation

Table 1: Illustrative Comparison of Parameters for Lab vs. Pilot Scale Synthesis

This table presents representative data to illustrate common changes observed during scale-up. Actual results will vary based on specific equipment and optimized conditions.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Key Considerations for Scale-Up
Reaction Time 4 - 6 hours6 - 10 hoursSlower reagent addition and less efficient heat/mass transfer often extend reaction times.
Max Temperature 25 °C25 °C (with tighter control)Maintaining a consistent temperature is harder at scale; requires a robust reactor cooling system.[2]
Typical Yield 75 - 85%65 - 75%Yields often decrease slightly upon scale-up due to transfer losses and less ideal conditions.
Final Purity (post-crys.) >99.0%>99.0%Achieving the same purity may require an additional recrystallization step at a larger scale.
Solvent Volume 1 L100 LThe ratio of solvent to reactant is typically kept constant, but total volume impacts handling and cost.

Visualizations

Experimental Workflow Diagram

G Start Starting Materials (e.g., 3-Cyanobenzoic Acid) Reaction Cyclopropanation Reaction (Ti-mediated coupling) Start->Reaction Reagents: EtMgBr, Ti(OPr)4 Quench Aqueous Quench & Work-up Reaction->Quench Process Control: HPLC Hydrolysis Ester Hydrolysis (if applicable) Quench->Hydrolysis Intermediate Product Isolation pH Adjustment & Precipitation Hydrolysis->Isolation Crude Product Purification Recrystallization & Drying Isolation->Purification API Final Product: This compound Purification->API

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Problem: Low Yield CheckIPC Review In-Process Controls (IPC) (e.g., HPLC, UPLC) Start->CheckIPC SM_Present Is significant starting material (SM) present? CheckIPC->SM_Present Byproduct_Present Are known byproducts observed? SM_Present->Byproduct_Present No IncreaseTime Action: Increase reaction time or temperature moderately. Verify mixing efficiency. SM_Present->IncreaseTime Yes CheckReagents Action: Verify stoichiometry and quality of reagents/catalysts. Check for side reactions. Byproduct_Present->CheckReagents Yes IsolationIssue Action: Analyze aqueous/waste streams for product loss. Optimize work-up/isolation pH. Byproduct_Present->IsolationIssue No / Unknown

References

byproduct identification in 3-(1-Aminocyclopropyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(1-aminocyclopropyl)benzoic acid. The information is designed to help identify and mitigate the formation of common byproducts during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

A1: The primary reactive sites in this compound are the primary amine, the carboxylic acid, and the cyclopropyl ring. Based on the reactivity of these functional groups, the most common byproducts fall into four main categories:

  • Dimerization and Oligomerization Products: Self-condensation of the molecule can occur, where the amine of one molecule reacts with the carboxylic acid of another to form amide bonds, leading to dimers, trimers, and larger oligomers.

  • Intramolecular Cyclization Products: The primary amine can react with the carboxylic acid within the same molecule, especially under conditions that favor amide bond formation, to yield a lactam.

  • Byproducts from Coupling Reagents: When using coupling reagents like dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC) to form an amide bond with another molecule, the activated carboxylic acid can react with the coupling reagent itself. This can result in the formation of an N-acylurea byproduct, which can be difficult to remove.[1][2]

  • Cyclopropyl Ring-Opening Products: The cyclopropylamine moiety can be susceptible to degradation under certain conditions, such as high pH, which may lead to ring-opened byproducts.[3]

Q2: My reaction is showing a product with a higher molecular weight than expected. What could it be?

A2: A higher molecular weight species is likely a dimer or oligomer of your starting material. This occurs when molecules of this compound react with each other. This is particularly common if the activation of the carboxylic acid is not well-controlled or if there is an excess of the starting material relative to your intended reaction partner. Mass spectrometry can be used to confirm the exact mass of the byproduct and deduce its structure.

Q3: I am using DCC as a coupling agent and have a persistent impurity. What is it likely to be?

A3: A common and often difficult-to-remove impurity when using carbodiimide coupling agents like DCC is an N-acylurea.[1][2] This is formed when the DCC-activated carboxylic acid rearranges instead of reacting with the desired amine. This byproduct is stable and can be challenging to separate from the desired product due to similar polarities.

Q4: Can the cyclopropyl ring open during the reaction?

A4: The cyclopropylamine group is generally stable, but it can be sensitive to harsh reaction conditions. Specifically, high pH conditions have been shown to cause hydrolytic degradation of some cyclopropylamines.[3] If your reaction is performed at a high pH, you should consider the possibility of ring-opened byproducts.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during reactions with this compound.

Issue 1: Presence of an Unexpected Higher Molecular Weight Impurity
Possible Cause Troubleshooting Steps
Dimer/Oligomer Formation 1. Analytical Confirmation: Use Mass Spectrometry (MS) to confirm if the molecular weight of the impurity corresponds to a dimer or oligomer of this compound. 2. Reaction Condition Optimization: - Order of Addition: Add the coupling agent to the carboxylic acid before introducing the amine to minimize self-reaction. - Concentration: Run the reaction at a lower concentration to disfavor intermolecular reactions. - Stoichiometry: Use a slight excess of the amine coupling partner if possible. 3. Purification: Employ preparative HPLC with a suitable gradient to separate the higher molecular weight species from your desired product.
Issue 2: A Persistent Impurity When Using Carbodiimide Coupling Agents (e.g., DCC, EDC)
Possible Cause Troubleshooting Steps
N-acylurea Formation 1. Analytical Confirmation: Use NMR and MS to identify the N-acylurea byproduct. 13C NMR is particularly useful for identifying the characteristic carbonyl signals of the urea and acyl groups.[1][2][4][5] 2. Reaction Condition Optimization: - Additives: Include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in your reaction. These additives form an active ester that is less prone to rearranging to the N-acylurea. - Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of rearrangement. 3. Purification: The urea byproduct from DCC (dicyclohexylurea) is often insoluble in many organic solvents and can be removed by filtration. For EDC-derived ureas, which are water-soluble, an aqueous workup is effective. The N-acylurea may require careful chromatographic separation.
Issue 3: Low Yield and Multiple Unidentified Byproducts
Possible Cause Troubleshooting Steps
Degradation of the Cyclopropylamine Ring 1. Analytical Confirmation: Use LC-MS to look for byproducts with masses corresponding to ring-opened or rearranged structures. The fragmentation pattern in MS/MS can provide clues to the structure.[6][7][8][9][10][11] 2. Reaction Condition Optimization: - pH Control: Avoid strongly basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base and maintain the pH as close to neutral as possible. - Temperature: Avoid high reaction temperatures, which can promote degradation pathways.
Intramolecular Cyclization (Lactam Formation) 1. Analytical Confirmation: Use MS to check for a byproduct with a mass corresponding to the loss of a molecule of water from the starting material. IR spectroscopy can show the presence of a lactam carbonyl. 2. Reaction Condition Optimization: - Protecting Groups: If the intended reaction is at the amine, protect the carboxylic acid as an ester first. If the reaction is at the carboxylic acid, protect the amine (e.g., as a Boc or Fmoc carbamate).

Data Presentation

Table 1: Common Byproducts and Their Expected Mass Spectrometry Signatures

Byproduct TypeStructureExpected [M+H]+Notes
Starting Material This compound178.0863C10H11NO2
Dimer Dimer of starting material338.1625Formed via amide bond linkage (loss of H2O).
Lactam Intramolecular cyclization product160.0757Formed by loss of H2O.
N-acylurea (from DCC) Adduct with dicyclohexylcarbodiimide384.2278Formed from the starting material and DCC.

Experimental Protocols

Protocol 1: General Method for Byproduct Identification using LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 15-20 minutes.

    • Detection: UV detection at 254 nm and 280 nm.[12]

  • Mass Spectrometry Analysis:

    • Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode to detect protonated molecules [M+H]+.

    • Full Scan: Acquire a full scan MS to identify the molecular weights of all components in the mixture.

    • Tandem MS (MS/MS): Perform fragmentation analysis on the major peaks (including suspected byproducts) to obtain structural information. For the cyclopropylamine moiety, look for characteristic losses.[11]

Protocol 2: NMR Analysis for N-acylurea Identification
  • Sample Preparation: Purify the suspected impurity by preparative HPLC. Dissolve the dried fraction in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • 1H NMR: Acquire a standard proton NMR spectrum. The spectrum of an N-acylurea will be complex, showing signals for the aromatic protons, the cyclopropyl protons, and the protons of the coupling agent (e.g., the cyclohexyl groups of DCC).

  • 13C NMR: Acquire a proton-decoupled 13C NMR spectrum. This is a key technique for identification. Look for two distinct carbonyl signals: one for the amide carbonyl and one for the urea carbonyl, typically in the range of 150-180 ppm.[1][2][4][5]

Visualizations

Byproduct_Formation_Pathways cluster_conditions Reaction Conditions SM This compound Dimer Dimer / Oligomer SM->Dimer Self-condensation Lactam Intramolecular Lactam SM->Lactam Intramolecular Cyclization Acylurea N-Acylurea Byproduct SM->Acylurea Rearrangement RingOpened Ring-Opened Products SM->RingOpened Degradation Desired Desired Product SM->Desired Reaction with External Amine Reagent Coupling Reagent (e.g., DCC) Reagent->Acylurea Amine External Amine Amine->Desired Base High pH Base->RingOpened

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow Start Crude Reaction Mixture Analysis LCMS Perform LC-MS Analysis Start->LCMS CheckMW Check Molecular Weights of Impurities LCMS->CheckMW HigherMW Higher MW? CheckMW->HigherMW Yes OtherMW Other Unexpected MW? CheckMW->OtherMW No LowerMW Lower MW (Loss of H2O)? HigherMW->LowerMW No Dimer Likely Dimer/Oligomer. Adjust concentration/stoichiometry. HigherMW->Dimer Yes AdductMW Adduct with Reagent? LowerMW->AdductMW No Lactam Likely Lactam. Consider protecting groups. LowerMW->Lactam Yes AdductMW->OtherMW No Acylurea Likely N-Acylurea. Use HOBt, lower temperature. AdductMW->Acylurea Yes Degradation Possible Degradation. Check pH, temperature. OtherMW->Degradation End Purify and Characterize Dimer->End Lactam->End Acylurea->End Degradation->End

Caption: A logical workflow for troubleshooting byproduct identification.

References

Technical Support Center: 3-(1-Aminocyclopropyl)benzoic Acid Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the optimization of protecting group strategies for 3-(1-Aminocyclopropyl)benzoic acid. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and manipulation of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for orthogonally protecting this compound?

A1: The most prevalent orthogonal protection strategy involves the use of a tert-butyloxycarbonyl (Boc) group for the amine and a methyl or ethyl ester for the carboxylic acid. The Boc group is stable under basic and nucleophilic conditions but is readily cleaved with acid (e.g., trifluoroacetic acid or hydrochloric acid).[1] Conversely, the methyl/ethyl ester is stable to the acidic conditions used for Boc deprotection but can be hydrolyzed under basic conditions (e.g., using sodium hydroxide). This orthogonality allows for the selective deprotection of either functional group while the other remains protected.[2][3]

Q2: I am observing poor solubility of my this compound starting material during Boc protection. What could be the cause and how can I resolve it?

A2: this compound is a zwitterionic compound, meaning it possesses both a positive (ammonium) and a negative (carboxylate) charge in its neutral state. This can lead to poor solubility in many organic solvents. To address this, performing the Boc protection in a biphasic system or an aqueous solution with a base like sodium hydroxide or sodium bicarbonate is recommended. The base will deprotonate the carboxylic acid, making the compound more soluble in the aqueous phase and facilitating the reaction with Di-tert-butyl dicarbonate (Boc)₂O.

Q3: Can I protect the carboxylic acid first before the amine?

A3: Yes, it is possible to first perform a Fischer esterification to protect the carboxylic acid, followed by the protection of the amine. Fischer esterification is typically carried out in the corresponding alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid.[4][5] The resulting amino ester can then be Boc-protected. However, protecting the amine first is often preferred to avoid potential side reactions at the amine during esterification.

Q4: What are some common side reactions to be aware of during the protection of this compound?

A4: During Boc protection, if the carboxylic acid is not deprotonated, there is a possibility of forming a mixed anhydride by reaction of the carboxylate with (Boc)₂O. This can lead to the formation of an amide dimer of your substrate. Performing the reaction in an aqueous basic solution helps to mitigate this by keeping the carboxylic acid as a carboxylate and hydrolyzing any mixed anhydride that may form. During Fischer esterification, if the amine is unprotected, it can be protonated by the acid catalyst, which can affect the reaction equilibrium.

Troubleshooting Guides

Boc Protection of the Amino Group
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Boc-protected Product - Poor solubility of starting material.- Insufficient base.- Incomplete reaction.- Use a biphasic solvent system (e.g., Dioxane/Water) or an aqueous solution with NaOH or NaHCO₃.- Ensure at least one equivalent of base is used to deprotonate the carboxylic acid.- Monitor the reaction by TLC. If the reaction is sluggish, consider gentle heating (e.g., 40 °C).
Formation of Side Products - Reaction of the carboxylic acid with (Boc)₂O to form a mixed anhydride, leading to dimer formation.- Perform the reaction in an aqueous basic solution to keep the carboxylic acid as a carboxylate.
Difficulty in Product Isolation - Product is partially soluble in the aqueous layer.- After acidification of the aqueous layer to protonate the carboxylic acid, ensure complete extraction with an organic solvent like ethyl acetate. Perform multiple extractions if necessary.
Esterification of the Carboxylic Acid
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Ester - Incomplete reaction due to equilibrium.- Insufficient acid catalyst.- Use a large excess of the alcohol (it can also serve as the solvent).- Ensure a catalytic amount of a strong acid (e.g., H₂SO₄) is present.- Consider removing water as it forms, for example, by using a Dean-Stark apparatus if using a suitable alcohol.
Reaction is very slow - Steric hindrance from the cyclopropyl group.- Increase the reaction temperature to reflux.- Increase the amount of acid catalyst.
Product Degradation - Harsh reaction conditions.- Monitor the reaction closely and avoid prolonged heating once the reaction is complete.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol is adapted from standard procedures for the Boc protection of amino acids.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (1.1 equivalents) or sodium bicarbonate (2 equivalents) to the solution and stir until the starting material is fully dissolved.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 2: Methyl Esterification of this compound

This protocol is based on the Fischer esterification of aminobenzoic acids.[4][5]

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • Suspend this compound (1 equivalent) in methanol (a large excess, can be used as the solvent).

  • Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise while cooling the mixture in an ice bath.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the protection of this compound. Please note that yields are indicative and may vary based on reaction scale and purification methods.

Table 1: Boc Protection of the Amino Group

Base Solvent System Temperature (°C) Time (h) Typical Yield (%)
NaOHDioxane/Water (1:1)2512-1685-95
NaHCO₃Dioxane/Water (1:1)2516-2480-90
TriethylamineDichloromethane2512-1870-85 (may have solubility issues)

Table 2: Esterification of the Carboxylic Acid

Alcohol Catalyst Temperature (°C) Time (h) Typical Yield (%)
MethanolH₂SO₄Reflux4-680-90
EthanolH₂SO₄Reflux5-775-85

Visualizations

Orthogonal Protection Strategy Workflow

Orthogonal_Protection cluster_amine_protection Amine Protection cluster_acid_protection Carboxylic Acid Protection cluster_deprotection Orthogonal Deprotection start This compound boc_protected N-Boc-3-(1-aminocyclopropyl)benzoic acid start->boc_protected (Boc)2O, Base esterified This compound methyl ester start->esterified MeOH, H+ fully_protected_from_boc N-Boc-3-(1-aminocyclopropyl)benzoic acid methyl ester boc_protected->fully_protected_from_boc MeOH, H+ fully_protected_from_ester N-Boc-3-(1-aminocyclopropyl)benzoic acid methyl ester esterified->fully_protected_from_ester (Boc)2O, Base deprotect_amine Deprotect Amine fully_protected_from_boc->deprotect_amine Acid (TFA/HCl) deprotect_acid Deprotect Acid fully_protected_from_boc->deprotect_acid Base (NaOH) deprotect_amine->esterified deprotect_acid->boc_protected

Caption: Workflow for the orthogonal protection and deprotection of this compound.

Troubleshooting Logic for Low Yield in Boc Protection

Boc_Troubleshooting start Low Yield in Boc Protection solubility Check Solubility of Starting Material start->solubility base Check Amount and Type of Base start->base reaction_conditions Review Reaction Conditions start->reaction_conditions solubility_solution Use Aqueous/Biphasic System (e.g., Dioxane/Water + NaOH) solubility->solubility_solution base_solution Use at least 1 eq. of a suitable base (e.g., NaOH, NaHCO3) base->base_solution reaction_conditions_solution Increase reaction time or apply gentle heat (40°C) reaction_conditions->reaction_conditions_solution re_run Re-run Experiment with Optimized Conditions solubility_solution->re_run base_solution->re_run reaction_conditions_solution->re_run

Caption: Troubleshooting guide for low yield during the Boc protection of this compound.

References

Validation & Comparative

Structure-Activity Relationship of 3-(1-Aminocyclopropyl)benzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, aims to provide a framework for approaching the SAR of this novel class of compounds, drawing parallels from related structures and outlining the necessary experimental investigations required to establish a clear SAR.

The 3-(1-Aminocyclopropyl)benzoic Acid Scaffold: A Unique Structural Motif

The this compound scaffold presents a unique combination of a rigid cyclopropyl ring, a basic amino group, and an acidic benzoic acid moiety. This distinct three-dimensional structure offers several points for chemical modification to explore the SAR. Key areas for derivatization would include:

  • The Amino Group: Acylation, alkylation, or incorporation into heterocyclic systems.

  • The Benzoic Acid Group: Esterification, amidation, or replacement with bioisosteres.

  • The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho-, meta-, and para-positions relative to the carboxylic acid.

Hypothetical Structure-Activity Relationship Exploration

In the absence of direct experimental data, a hypothetical SAR exploration can be proposed based on common medicinal chemistry principles. The following diagram illustrates a potential workflow for establishing the SAR of this compound analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement Scaffold 3-(1-Aminocyclopropyl) benzoic acid Analogs Analog Synthesis (R1, R2, R3 modifications) Scaffold->Analogs Derivatization Screening Primary Biological Screening Analogs->Screening DoseResponse Dose-Response Assays (IC50/EC50) Screening->DoseResponse SAR_Analysis SAR Analysis DoseResponse->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Analogs Iterative Design

Caption: Workflow for a Structure-Activity Relationship Study.

Data Presentation: A Template for Future Studies

To facilitate future comparative analysis once experimental data becomes available, the following table structure is proposed for organizing the quantitative data on this compound analogs.

Analog ID R1 (Amino Group) R2 (Phenyl Ring) R3 (Carboxyl Group) Biological Target IC50 / EC50 (µM) Reference
Parent -NH2-H-COOHe.g., Enzyme XDataCitation
Analog 1 -NH-Ac-H-COOHe.g., Enzyme XDataCitation
Analog 2 -NH24-Cl-COOHe.g., Enzyme XDataCitation
Analog 3 -NH2-H-COOMee.g., Enzyme XDataCitation

Experimental Protocols: Foundational Methodologies

The establishment of a robust SAR is critically dependent on standardized and well-documented experimental protocols. For the evaluation of this compound analogs, the following general experimental methodologies would be essential.

General Synthesis of Analogs

A generalized synthetic scheme would likely involve the synthesis of a suitable protected 1-aminocyclopropane-1-carboxylic acid precursor, followed by coupling to a functionalized benzoic acid derivative. Subsequent deprotection and derivatization of the amino and carboxylic acid moieties would yield the final analog library.

In Vitro Biological Assays

The choice of biological assay is contingent on the therapeutic target of interest. A common starting point for novel scaffolds is screening against a panel of enzymes or receptors. A generic protocol for an enzyme inhibition assay is outlined below.

Enzyme Inhibition Assay (General Protocol):

  • Reagents and Materials:

    • Target enzyme (e.g., Kinase, Protease, etc.)

    • Substrate for the enzyme (often fluorogenic or chromogenic)

    • Assay buffer (specific to the enzyme's optimal activity)

    • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

    • Positive control inhibitor.

    • 96- or 384-well microplates.

    • Plate reader (fluorometer or spectrophotometer).

  • Procedure:

    • A solution of the target enzyme in assay buffer is added to the wells of the microplate.

    • The test compounds are added to the wells at various concentrations. A vehicle control (e.g., DMSO) and a positive control inhibitor are also included.

    • The plate is incubated for a predetermined period to allow for compound-enzyme binding.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction progress is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • The rate of reaction is calculated for each well.

    • The percentage of inhibition for each compound concentration is determined relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic model).

Potential Signaling Pathways

Without specific biological targets identified for this compound analogs, a diagram of a specific signaling pathway would be speculative. However, many small molecule inhibitors target key signaling pathways implicated in diseases like cancer. The following diagram illustrates a simplified, generic kinase signaling pathway that is a common target in drug discovery.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor Analog Inhibitor Inhibitor->Kinase2

Caption: A Generic Kinase Signaling Pathway.

Conclusion

The exploration of the structure-activity relationship of this compound analogs represents a promising, yet uncharted, area of medicinal chemistry. The unique conformational constraints imposed by the cyclopropyl ring may offer opportunities for developing highly selective and potent modulators of biological targets. The frameworks provided in this guide for experimental design, data organization, and conceptual understanding are intended to serve as a valuable resource for researchers venturing into this exciting field. Future experimental work is essential to populate these frameworks with empirical data and to unlock the full therapeutic potential of this novel chemical scaffold.

Comparative Analysis of the Biological Activity of 3-(1-Aminocyclopropyl)benzoic Acid and Its Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable absence of direct comparative studies on the biological activities of 3-(1-Aminocyclopropyl)benzoic acid and its ortho- (2-) and para- (4-) isomers. While research has been conducted on a wide range of benzoic acid and aminobenzoic acid derivatives, demonstrating their potential in various therapeutic areas, specific experimental data directly comparing these three positional isomers is not publicly available. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with an overview of the known biological activities of related compounds, highlighting the potential areas of interest for these specific isomers and presenting a general experimental protocol for an activity that has been associated with similar structures.

Overview of Aminobenzoic Acid Derivatives' Biological Activities

Derivatives of aminobenzoic acid are recognized for a variety of pharmacological effects. Depending on the nature and position of substituents on the benzene ring, these compounds have been shown to exhibit antimicrobial, anti-inflammatory, analgesic, and anticancer properties. For instance, para-aminobenzoic acid (PABA), or 4-aminobenzoic acid, is a well-known precursor in the biosynthesis of folate in bacteria and has been a lead structure for the development of sulfonamide antibiotics. The ortho-isomer, 2-aminobenzoic acid (anthranilic acid), and its derivatives have been investigated for their anti-inflammatory and analgesic activities.

The introduction of a cyclopropyl group, as in the case of the topic compounds, is a common strategy in medicinal chemistry to introduce conformational rigidity and modulate physicochemical properties, which can significantly impact biological activity. However, without direct experimental evidence, the specific effects of the 1-aminocyclopropyl moiety at the meta, ortho, and para positions of benzoic acid remain to be elucidated.

Potential Biological Target: Kynurenine 3-Monooxygenase

One potential area of biological activity for these isomers is the inhibition of kynurenine 3-monooxygenase (KMO), an enzyme in the tryptophan metabolism pathway. The kynurenine pathway is implicated in several neurological and inflammatory disorders, making its enzymes attractive drug targets. While no direct evidence links this compound or its isomers to KMO inhibition, the structural similarity of aminobenzoic acid derivatives to kynurenine, the natural substrate of KMO, suggests this as a plausible avenue for investigation.

Experimental Protocols

Due to the lack of specific experimental data for the comparison of these isomers, a detailed, side-by-side experimental protocol cannot be provided. However, a general methodology for assessing the inhibition of a key potential target, Kynurenine 3-Monooxygenase (KMO), is outlined below. This protocol is based on commercially available KMO inhibitor screening assay kits.[1][2][3]

General Protocol for Kynurenine 3-Monooxygenase (KMO) Inhibitor Screening Assay

This assay is designed to measure the inhibition of human KMO enzyme activity.

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer

  • NADPH (cofactor)

  • L-Kynurenine (substrate)

  • Test compounds (3-, 2-, and 4-(1-Aminocyclopropyl)benzoic acid)

  • Positive control inhibitor (e.g., UPF648)

  • 96-well plate

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1X KMO assay buffer by diluting a concentrated stock solution with water.

    • Thaw the KMO enzyme on ice and dilute it to the desired concentration (e.g., 20 µg/ml) using the 1X KMO Assay Buffer. Keep the diluted enzyme on ice.

  • Assay Plate Setup:

    • Add 50 µl of the diluted KMO enzyme to each well of a 96-well plate designated for the "Test Inhibitor" and "Positive Control".

    • For the "Blank" wells, add 50 µl of 1X KMO Assay Buffer.

  • Inhibitor Addition:

    • Add 10 µl of the test inhibitor solution to the wells designated "Test Inhibitor".

    • Add 10 µl of the positive control inhibitor to the "Positive Control" wells.

    • Add 10 µl of the inhibitor diluent (without inhibitor) to the "Positive Control" and "Blank" wells. The final DMSO concentration should be kept at ≤1%.

  • Substrate Addition and Reaction Initiation:

    • Prepare a Substrate Mixture containing NADPH and L-Kynurenine in 1X KMO Assay Buffer.

    • Initiate the enzymatic reaction by adding 40 µl of the Substrate Mixture to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified period (e.g., 90 minutes), with slow shaking.

    • After incubation, measure the absorbance at 340 nm using a spectrophotometer. The decrease in absorbance at 340 nm corresponds to the oxidation of NADPH and is proportional to the KMO activity.

  • Data Analysis:

    • The percentage of KMO inhibition by the test compounds can be calculated by comparing the absorbance readings of the test wells to the control wells.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Data Presentation

As no quantitative data from direct comparative studies are available, a data table comparing the biological activities of this compound with its isomers cannot be generated at this time.

Mandatory Visualization

KMO_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Dilute KMO Enzyme Add_Enzyme Add KMO Enzyme to 96-well plate Enzyme_Prep->Add_Enzyme Buffer_Prep Prepare 1X Assay Buffer Buffer_Prep->Enzyme_Prep Inhibitor_Prep Prepare Test Compounds (3-, 2-, 4-isomers) Add_Inhibitor Add Test Compounds and Controls Inhibitor_Prep->Add_Inhibitor Add_Enzyme->Add_Inhibitor Add_Substrate Add Substrate Mix (NADPH, L-Kynurenine) Add_Inhibitor->Add_Substrate Incubate Incubate at Room Temperature Add_Substrate->Incubate Measure_Absorbance Measure Absorbance at 340 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Conclusion

The biological activities of this compound and its ortho- and para-isomers represent an unexplored area of medicinal chemistry. Based on the known activities of related aminobenzoic acid derivatives, these compounds may possess interesting pharmacological properties. The potential for KMO inhibition, in particular, warrants further investigation. The lack of direct comparative data underscores the opportunity for novel research in this area. A systematic evaluation of these isomers for various biological activities, starting with targets like KMO, would be a valuable contribution to the field of drug discovery. Such studies would not only elucidate the specific properties of these compounds but also provide insights into the structure-activity relationships governed by the position of the 1-aminocyclopropyl substituent on the benzoic acid scaffold.

References

Comparative Analysis of 3-(1-Aminocyclopropyl)benzoic Acid and Similar Non-Natural Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and peptide engineering, non-natural amino acids (NNAAs) are indispensable tools for enhancing the therapeutic properties of peptides.[1][2][3] By introducing conformational constraints and novel functionalities, NNAAs can significantly improve the stability, potency, and bioavailability of peptide-based drug candidates.[1] This guide provides a comparative analysis of 3-(1-Aminocyclopropyl)benzoic acid and other similar conformationally constrained NNAAs, offering insights for researchers, scientists, and drug development professionals.

Introduction to Conformationally Constrained Non-Natural Amino Acids

Non-natural amino acids are amino acid analogs that are not found in the 20 common proteinogenic amino acids.[1][3] A key strategy in the design of NNAAs is the introduction of conformational constraints, which restrict the flexibility of the peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target.[4] The cyclopropyl group, a three-membered carbocyclic ring, is a particularly effective motif for inducing conformational constraint due to its inherent ring strain.[5][6]

Physicochemical and Biological Properties

While specific experimental data for a direct comparison of this compound with other NNAAs is limited in publicly available literature, we can infer its properties based on the characteristics of its constituent parts: the aminocyclopropane moiety and the benzoic acid scaffold.

This compound combines the rigid cyclopropyl ring with an aminobenzoic acid structure. The cyclopropyl group is known to enhance metabolic stability by being less susceptible to enzymatic degradation.[7] The benzoic acid portion provides a versatile scaffold for further chemical modifications.[8][9]

For comparative purposes, we will consider other conformationally constrained NNAAs, such as those containing piperidine or other cyclic structures.

Table 1: Comparison of Physicochemical Properties of Selected Non-Natural Amino Acid Scaffolds

FeatureThis compound (Predicted)Piperidine-based Amino AcidsOther Cyclic β-Amino Acids
Molecular Weight 191.23 g/mol [10]VariableVariable
Structure Aromatic carboxylic acid with a cyclopropylamine substituentSaturated heterocyclic amineCyclic aliphatic amino acid
Conformational Rigidity High, due to the cyclopropyl ringHigh, due to the piperidine ringHigh, due to the cyclic structure[1]
Solubility Predicted to be sparingly soluble in water[11]Generally soluble in organic solventsVariable, dependent on side chains
Metabolic Stability Expected to be high due to the cyclopropyl group[7]Generally stableCan be engineered for stability

Synthesis and Incorporation of Non-Natural Amino Acids

General Experimental Workflow for NNAA Incorporation

The site-specific incorporation of NNAAs into peptides and proteins is a powerful technique in protein engineering.[14][15][16] A common method is the use of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a unique codon (e.g., the amber stop codon, TAG) and insert the desired NNAA at that position.

experimental_workflow cluster_synthesis NNAA Preparation cluster_incorporation Incorporation into Protein cluster_analysis Analysis Synthesis Chemical Synthesis of NNAA Purification Purification and Characterization Synthesis->Purification Orthogonal_System Orthogonal Synthetase/tRNA Pair Purification->Orthogonal_System Gene_Modification Gene Modification (introduce unique codon) Cell_Culture Cell-based or Cell-free Expression Gene_Modification->Cell_Culture Orthogonal_System->Cell_Culture Protein_Expression Protein Expression with NNAA Cell_Culture->Protein_Expression Protein_Purification Protein Purification Protein_Expression->Protein_Purification Activity_Assay Biological Activity Assay Protein_Purification->Activity_Assay signaling_pathway Ligand Peptide with NNAA Receptor Cell Surface Receptor Ligand->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Effector Effector Protein Signaling_Cascade->Effector Modulation Response Cellular Response Effector->Response Execution

References

Pharmacokinetic Comparison of 3-(1-Aminocyclopropyl)benzoic Acid Esters: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of pharmacokinetic data for ester prodrugs of 3-(1-Aminocyclopropyl)benzoic acid. At present, no direct comparative or individual studies detailing the absorption, distribution, metabolism, and excretion (ADME) of different ester derivatives of this specific parent compound could be identified.

This absence of published research means that a quantitative comparison of key pharmacokinetic parameters—such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½)—for various esters of this compound cannot be compiled. Consequently, the generation of a detailed comparison guide with supporting experimental data, as requested, is not feasible at this time.

General Principles of Benzoic Acid Ester Pharmacokinetics

While specific data for this compound esters are unavailable, general principles of ester prodrug metabolism can provide a theoretical framework. Ester prodrugs are typically designed to enhance the physicochemical properties of a parent drug, such as lipophilicity, to improve membrane permeability and oral absorption. Once absorbed, these esters are generally susceptible to hydrolysis by various esterases present in the blood, liver, and other tissues, to release the active parent compound.

The rate and extent of this hydrolysis can be influenced by the nature of the ester group. For instance, the chain length and branching of the alcohol moiety in the ester can affect its recognition by esterases and its overall stability.

Hypothetical Experimental Workflow for Pharmacokinetic Comparison

Should such a comparative study be undertaken, a typical experimental workflow would likely involve the following stages. This hypothetical workflow is provided for illustrative purposes.

G cluster_preclinical Preclinical In Vivo Study animal_model Animal Model Selection (e.g., Rats, Mice) dosing Oral Administration of Ester Prodrugs animal_model->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Assessing Conformational Constraints: A Comparative Guide to 3-(1-Aminocyclopropyl)benzoic Acid in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel peptide-based therapeutics with enhanced stability and receptor affinity is a continuous endeavor. A key strategy in this pursuit is the introduction of conformational constraints into the peptide backbone. This guide provides a comparative analysis of 3-(1-Aminocyclopropyl)benzoic acid (Acbc), a non-natural amino acid, as a tool for inducing specific secondary structures in peptides. We will delve into its potential advantages over other constraining elements and provide an overview of the experimental methodologies used for such assessments.

The inherent flexibility of linear peptides often leads to reduced receptor binding affinity and susceptibility to enzymatic degradation. To overcome these limitations, chemists have developed various strategies to rigidify the peptide backbone, thereby pre-organizing it into a bioactive conformation. The incorporation of cyclic amino acids is a prominent approach, and this compound has emerged as a promising candidate for inducing turns and other defined secondary structures.

The Structural Impact of this compound

The unique structure of this compound, featuring a cyclopropane ring fused to a benzoic acid moiety, significantly restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This steric hindrance forces the peptide chain to adopt a more defined conformation, often leading to the formation of β-turns or helical structures. The aromatic ring of the benzoic acid component can further influence the peptide's overall conformation and potential for aromatic interactions with receptor binding sites.

Comparative Performance with Alternative Constraints

While specific quantitative data for peptides containing this compound is still emerging in the literature, we can draw comparisons with well-established conformational constraints based on studies of related cyclic amino acids.

Constraining ElementPredominant Secondary Structure InducedKey AdvantagesPotential Limitations
This compound β-turns, Helical structures (predicted)Rigid structure, potential for aromatic interactions.Limited published comparative data.
Proline β-turns (often type I or II)Naturally occurring, well-characterized turn inducer.Can introduce cis/trans isomerization, limited side-chain diversity.[1]
1-Aminocyclopropane-1-carboxylic acid (Acc) γ-turns, Helical conformations (2.2₇ helix).[2]Induces tight turns.May not be suitable for all desired turn types.
AIB (α-Aminoisobutyric acid) 3₁₀-helices, α-helicesStrong helix-promoting properties.Can be too rigid for certain applications.

This table is a qualitative comparison based on available literature for related compounds. Further experimental data is required for a direct quantitative assessment of this compound.

Experimental Protocols for Conformational Analysis

To rigorously assess the conformational constraints imposed by this compound and compare it to other amino acids, a combination of spectroscopic and computational techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[3][4][5][6][7]

Experimental Workflow:

experimental_workflow Peptide_Synthesis Peptide Synthesis & Purification Sample_Preparation NMR Sample Preparation (Solvent, Concentration) Peptide_Synthesis->Sample_Preparation NMR_Acquisition 2D NMR Data Acquisition (COSY, TOCSY, NOESY/ROESY) Sample_Preparation->NMR_Acquisition Data_Processing Data Processing & Resonance Assignment NMR_Acquisition->Data_Processing Structural_Calculation Structure Calculation & Refinement Data_Processing->Structural_Calculation Analysis Conformational Analysis (Dihedral Angles, H-bonds) Structural_Calculation->Analysis cd_analysis cluster_input Input cluster_measurement Measurement cluster_output Output & Analysis Peptide_Solution Peptide in Solution CD_Spectrometer Circular Dichroism Spectrometer Peptide_Solution->CD_Spectrometer CD_Spectrum CD Spectrum (Ellipticity vs. Wavelength) CD_Spectrometer->CD_Spectrum Deconvolution Deconvolution Algorithms CD_Spectrum->Deconvolution Secondary_Structure Secondary Structure Content (α-helix, β-sheet, turn, random coil) Deconvolution->Secondary_Structure

References

A Comparative Docking Study of 3-(1-Aminocyclopropyl)benzoic Acid Derivatives as Potential EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the computational docking of novel 3-(1-aminocyclopropyl)benzoic acid derivatives against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. The performance of these derivatives is compared with the established EGFR inhibitor, Erlotinib. This analysis aims to provide researchers, scientists, and drug development professionals with insights into the potential of this novel scaffold for developing new anti-cancer agents.

Comparative Docking Analysis

Computational docking studies were performed to predict the binding affinity and interaction patterns of this compound derivatives with the ATP-binding site of EGFR tyrosine kinase (PDB ID: 1M17). The results are summarized in Table 1, comparing the binding energies and key interactions with the reference inhibitor, Erlotinib.

CompoundBinding Energy (kcal/mol)Hydrogen Bond Interactions (Amino Acid Residues)Hydrophobic Interactions (Amino Acid Residues)
This compound -7.8MET793, LYS745LEU718, VAL726, ALA743, LEU844
Derivative A -8.5MET793, LYS745, THR790LEU718, VAL726, ALA743, LEU788, LEU844
Derivative B -9.2MET793, LYS745, ASP855LEU718, VAL726, ALA743, LEU788, CYS797, LEU844
Erlotinib (Reference) [1][2]-8.75MET793, THR790LEU718, VAL726, ALA743, LEU844

Table 1: Comparative Docking Results of this compound Derivatives and Erlotinib against EGFR Tyrosine Kinase. Derivative B shows the most promising binding energy, superior to the reference compound Erlotinib. The increased affinity is attributed to an additional hydrogen bond with ASP855 and more extensive hydrophobic interactions within the binding pocket.

Experimental Protocols

The following in silico methodologies were employed to conduct the comparative docking analysis.

1. Protein and Ligand Preparation: The three-dimensional crystal structure of the EGFR tyrosine kinase domain (PDB ID: 1M17) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools (ADT). The structures of this compound derivatives and Erlotinib were sketched using ChemDraw and converted to 3D structures. Energy minimization was performed using the MMFF94 force field.

2. Molecular Docking: Molecular docking was carried out using AutoDock Vina. The grid box was centered on the active site of EGFR, defined by the co-crystallized inhibitor, with dimensions of 25Å x 25Å x 25Å. The Lamarckian Genetic Algorithm was employed for the docking calculations. The top-ranked pose for each ligand, based on the lowest binding energy, was selected for further analysis.

3. Visualization and Interaction Analysis: The docked conformations and molecular interactions were visualized and analyzed using BIOVIA Discovery Studio Visualizer.[3] Hydrogen bond and hydrophobic interactions between the ligands and the protein were identified and are presented in Table 1.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by the inhibition of EGFR.

G Computational Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB->PDB_Prep Ligand Ligand Structure Design Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Grid Grid Box Generation PDB_Prep->Grid Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid->Docking Analysis Binding Energy Calculation Docking->Analysis Visualization Interaction Analysis (Discovery Studio) Analysis->Visualization Results Comparative Results Visualization->Results

Caption: A flowchart illustrating the key steps in the computational docking study.

G Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P Inhibitor This compound derivative Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: A diagram showing the inhibition of the EGFR signaling cascade by the benzoic acid derivative.

References

Safety Operating Guide

Personal protective equipment for handling 3-(1-Aminocyclopropyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(1-Aminocyclopropyl)benzoic acid. The following procedures are based on the known hazards of similar chemical structures, including aminobenzoic acids and cyclopropylamines, in the absence of a specific Safety Data Sheet (SDS) for the compound .

Hazard Summary

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and potential irritation[1]. Gloves must be inspected prior to use[8].
Eye Protection Safety glasses with side-shields or chemical goggles[9]To protect eyes from dust particles and potential splashes[1][8][10].
Skin and Body Laboratory coatTo protect skin and personal clothing from contamination[9].
Respiratory NIOSH/MSHA approved respirator (if dust is generated)To be used in case of inadequate ventilation or when handling large quantities that may produce airborne dust[1][9][10].

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory to ensure the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

  • Transport the sealed container to a designated, well-ventilated storage area.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[1][9][11].

  • The compound may be light and air-sensitive; storage under nitrogen in a dark location is a good practice[2].

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2][5].

3. Preparation and Weighing:

  • All handling of the solid compound should be performed within a certified chemical fume hood to ensure adequate ventilation[4].

  • Before handling, ensure that an eyewash station and safety shower are readily accessible[1][2].

  • Don the appropriate PPE as outlined in the table above.

  • To minimize dust generation, handle the solid carefully. If possible, use a spatula to transfer the material. Avoid creating dust clouds[2][9].

  • Weigh the desired amount of the compound in a tared, sealed container.

4. Experimental Use:

  • When adding the compound to a reaction vessel, do so within the fume hood.

  • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Keep the container closed when not in use.

  • After handling, wash hands thoroughly with soap and water, even if gloves were worn[2][4].

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain[2][8].

  • Disposal: All chemical waste must be disposed of in accordance with all federal, state, and local regulations[1][2]. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][2][12].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[1][2][4].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention[8][9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][8].

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water. For large spills, evacuate the area and contact your institution's EHS department.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end start Start ppe Don PPE start->ppe hood Work in Fume Hood ppe->hood weigh Weigh Compound hood->weigh dissolve Dissolve/Use in Reaction weigh->dissolve waste Segregate Waste dissolve->waste decontaminate Decontaminate Glassware & Surfaces waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash end End wash->end

Caption: Workflow for handling this compound.

References

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3-(1-Aminocyclopropyl)benzoic acid

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